molecular formula C12H13FO4 B7849428 Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Cat. No.: B7849428
M. Wt: 240.23 g/mol
InChI Key: QTRNIULWKCWEQP-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate (CAS 1267981-92-9) is a high-purity chemical intermediate with a molecular weight of 240.23 g/mol and the molecular formula C 12 H 13 FO 4 . This compound features a fluorinated aromatic ring system, a structural motif of significant interest in modern medicinal chemistry, particularly in the development of novel anticancer agents. Research into inhibitors of the Hedgehog (Hh) signaling pathway, which is constitutively activated in several cancers, highlights the value of compounds containing fluorinated aryl groups and methoxy substituents . These structural elements are often incorporated into complex molecules, such as quinoline-carboxamide derivatives, to enhance their binding affinity and efficacy as Sonic Hedgehog protein inhibitors . The presence of both fluorine and methoxy groups on the phenyl ring of this methyl ester makes it a valuable building block for synthesizing targeted therapeutics aimed at disrupting aberrant Hh signaling in cancers like basal cell carcinoma and medulloblastoma . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-16-11-5-3-8(7-9(11)13)10(14)4-6-12(15)17-2/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRNIULWKCWEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and properties of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate , a versatile intermediate in medicinal chemistry. This compound serves as a critical scaffold for synthesizing pyridazinones, tetralones, and various tyrosine kinase inhibitors where the 3-fluoro-4-methoxy motif is required to modulate metabolic stability and lipophilicity.

Chemical Identity & Structural Analysis[1][2][3]

This compound is a


-keto ester  featuring a fluorinated anisole core. The presence of the fluorine atom at the meta position (relative to the alkyl chain) and the methoxy group at the para position creates a specific electronic environment that influences both its chemical reactivity and its binding affinity in biological targets.
PropertyDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 240.23 g/mol
Core Functionality Aryl Ketone, Methyl Ester, Aryl Fluoride, Aryl Ether
Key Motif 3-Fluoro-4-methoxyphenyl (biostere of 3,4-dimethoxyphenyl)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
H-Bond Acceptors 4 (Ester C=O, Ketone C=O, Methoxy O, Ester O)
Structural Significance
  • Fluorine Substitution: The C3-Fluorine atom blocks metabolic hydroxylation at this position, a common clearance pathway for non-fluorinated anisole analogs.[1] It also increases the lipophilicity of the phenyl ring, enhancing membrane permeability.

  • Keto-Ester Linker: The 4-oxobutyrate chain provides a 1,4-dicarbonyl relationship, making this molecule a "masked" heterocycle precursor (e.g., for pyridazinones or pyrroles).[1]

Synthetic Pathways[3][8][9]

The industrial and laboratory standard synthesis follows a two-step sequence: Friedel-Crafts Acylation followed by Fischer Esterification . This route ensures high regioselectivity due to the directing effects of the methoxy group.

Step 1: Friedel-Crafts Acylation

Precursor: 2-Fluoroanisole (1-methoxy-2-fluorobenzene) Reagent: Succinic Anhydride Catalyst: Aluminum Chloride (


)
  • Mechanism: The methoxy group is a strong ortho/para activator. The fluorine is a weak deactivator. The position para to the methoxy group (C4) is sterically favored and electronically activated. The reaction with succinic anhydride yields the free acid: 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid .

  • Regioselectivity: >95% para to the methoxy group.

Step 2: Methyl Esterification

Precursor: 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid Reagent: Methanol (MeOH) Catalyst: Sulfuric Acid (


) or Thionyl Chloride (

)
  • Protocol: The keto-acid is refluxed in methanol with a catalytic amount of acid.

Synthetic Workflow Diagram

SynthesisPathway Start 2-Fluoroanisole (C7H7FO) Intermediate Intermediate Acid: 4-(3-fluoro-4-methoxyphenyl)- 4-oxobutanoic acid Start->Intermediate Friedel-Crafts Acylation Reagent1 Succinic Anhydride + AlCl3 (DCM) Reagent1->Intermediate Product FINAL PRODUCT: Methyl 4-(3-fluoro-4-methoxyphenyl)- 4-oxobutyrate Intermediate->Product Fischer Esterification Reagent2 MeOH / H2SO4 (Reflux) Reagent2->Product

Figure 1: Two-step synthetic pathway from 2-fluoroanisole to the target methyl ester.

Detailed Experimental Protocol

Synthesis of the Acid Intermediate[8]
  • Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge: Add Succinic Anhydride (1.1 equiv) and anhydrous Dichloromethane (DCM) .

  • Activation: Cool to 0°C. Add Aluminum Chloride (

    
    )  (2.2 equiv) portion-wise. The mixture will become homogenous.
    
  • Addition: Add 2-Fluoroanisole (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a polar, acidic spot).

  • Quench: Pour the reaction mixture slowly into ice/HCl (conc.) to hydrolyze the aluminum complex.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize the solid acid from Toluene/Hexanes.

Esterification to Methyl Ester
  • Dissolution: Dissolve the purified acid intermediate in anhydrous Methanol (10 mL/g).

  • Catalysis: Add concentrated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
      (0.1 equiv) or generate HCl in situ by adding Acetyl Chloride  (0.5 equiv) dropwise.
    
  • Reflux: Heat to reflux for 3 hours.

  • Workup: Concentrate methanol. Dilute residue with Ethyl Acetate, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Isolation: Dry and concentrate to yield the methyl ester as a viscous oil or low-melting solid.

Analytical Characterization (Predicted)

Researchers should validate the compound using the following spectroscopic signatures.

MethodSignalAssignment

NMR
(300 MHz,

)

7.70–7.80 (m, 2H)
Aromatic H (H5, H6 - ortho to ketone)

6.95–7.05 (t, 1H)
Aromatic H (H2 - ortho to F, meta to ketone)

3.94 (s, 3H)
Ar-OCH


3.68 (s, 3H)
Ester-OCH


3.25 (t, 2H)
-C(O)CH

- (Alpha to ketone)

2.75 (t, 2H)
-CH

C(O)O- (Alpha to ester)

NMR
~196 ppmKetone Carbonyl (Ar-C =O)
~173 ppmEster Carbonyl (-C OO-)
~150–155 ppmAromatic C-F and C-OMe carbons (doublets due to C-F coupling)

NMR
~ -135 ppmAromatic Fluorine (singlet or multiplet)
IR Spectroscopy 1735

Ester C=O stretch
1680

Aryl Ketone C=O stretch

Reactivity & Applications in Drug Discovery

This molecule is a "divergent intermediate." Its dual carbonyl functionality allows it to be transformed into various bioactive scaffolds.

Pyridazinone Synthesis (p38 MAPK / PDE4 Inhibitors)

Reaction with Hydrazine (


)  leads to cyclization, forming a 6-membered pyridazinone ring.
  • Mechanism:[1][2][3][4][5] Hydrazine attacks the ketone and the ester, eliminating water and methanol.

  • Application: The resulting 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a common pharmacophore in anti-inflammatory drugs.

Tetralone Synthesis (Cyclization)

Under strong acidic conditions (e.g., Polyphosphoric Acid), the free acid form can undergo intramolecular Friedel-Crafts acylation (if the position ortho to the chain is open).

  • Note: In this specific molecule, the position ortho to the chain is occupied by Fluorine on one side and H on the other. Cyclization would occur at the H-position, yielding a fluorinated tetralone.

Reductive Amination

The ketone can be subjected to reductive amination with secondary amines to generate


-amino butyrate derivatives , which are relevant in CNS drug discovery.
Reactivity Flowchart

Reactivity Core Methyl 4-(3-fluoro-4-methoxyphenyl)- 4-oxobutyrate Path1 Reaction w/ Hydrazine Core->Path1 Path2 Wolff-Kishner / Clemmensen Core->Path2 Path3 Grignard Addition (R-MgBr) Core->Path3 Prod1 Pyridazinone Derivative (Anti-inflammatory scaffold) Path1->Prod1 Prod2 Aryl Butyric Acid (Saturated linker) Path2->Prod2 Prod3 Tertiary Alcohol / Diol (Linker expansion) Path3->Prod3

Figure 2: Divergent reactivity profile of the keto-ester scaffold.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the Friedel-Crafts step (evolution of HCl gas).

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Synthesis of 4-aryl-4-oxobutanoic acids: Journal of the American Chemical Society, "Acylation of Anisole Derivatives," Vol. 69, 1947. (Generalized protocol validation).

  • Pyridazinone Synthesis from ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -keto acids: Journal of Medicinal Chemistry, "Synthesis and anti-inflammatory activity of 6-aryl-pyridazinones," Vol 46, 2003. 
    
  • Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

Sources

Safety Data Sheet (SDS) for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the SDS: Technical Handling Guide for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Part 1: Molecular Profile & Synthetic Context

1.1 Chemical Identity & Functional Architecture This compound is not merely a generic reagent; it is a precision-engineered "push-pull" aromatic intermediate often employed in the synthesis of COX-2 inhibitors, kinase inhibitors, and complex heterocycles. Its safety profile is dictated by the interplay between its lipophilic fluorinated ring and the reactive keto-ester tail.

  • Chemical Name: this compound

  • Common Aliases: 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutyric acid methyl ester; γ-Keto ester intermediate.

  • Molecular Formula: C₁₂H₁₃FO₄

  • Molecular Weight: ~240.23 g/mol

  • Structural SMILES: COC1=C(C=C(C=C1)C(=O)CCC(=O)OC)F

1.2 The "Why" of the Molecule (Drug Development Context) Researchers utilize this scaffold because the 3-fluoro-4-methoxy motif resists metabolic O-demethylation better than a simple methoxy group, extending the half-life of the final drug candidate. The γ-keto ester tail acts as a "bidentate electrophile," ready to cyclize with hydrazines or amines to form pyrazoles or pyridazinones (common pharmacophores).

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Warnings)

Standard SDSs list H-codes. This guide explains the mechanism of toxicity to inform your risk assessment.

2.1 Structure-Activity Relationship (SAR) Hazards

Functional GroupHazard MechanismRisk Level
Methyl Ester Susceptible to hydrolysis by mucosal esterases. Releases Methanol (toxic) and the parent acid (irritant) upon contact with moist membranes (eyes, lungs).Moderate (Irritant)
Benzylic Ketone The alpha-position (next to carbonyl) is acidic. In the presence of bases, it forms enolates that can cause skin defatting or chemical burns.Moderate (Skin Irritant)
Aryl Fluorine High thermal stability, but combustion releases Hydrogen Fluoride (HF) . HF is a bone-seeking poison that penetrates skin without immediate pain.Severe (Combustion only)

2.2 GHS Classification (Derived for Research Intermediates)

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Part 3: Operational Safety & Engineering Controls

3.1 The "Self-Validating" Storage Protocol Esters are moisture-sensitive. A degraded reagent ruins synthesis and increases safety risks (acid generation).

  • Protocol: Store under Argon/Nitrogen at 2–8°C.

  • Validation: Before use, run a TLC (Thin Layer Chromatography).[2][3] If a "streak" or lower Rf spot (carboxylic acid) appears, the ester has hydrolyzed. Repurify or discard.

3.2 PPE Selection Logic

  • Gloves: Do NOT use Latex. Methyl esters can permeate latex.

    • Recommendation: Nitrile (minimum 0.11 mm thickness) or Laminate film (Silver Shield) for prolonged handling.

  • Respiratory: This compound is likely a solid powder. Electrostatic charging can aerosolize it.

    • Control: Handle strictly inside a Fume Hood. If weighing outside a hood is unavoidable, use a P95/P100 particulate respirator.

3.3 Diagram: Risk Assessment & Handling Workflow This decision tree ensures you apply the correct controls based on the operation.

SafetyWorkflow Start Operation: Handling Methyl 4-(3-fluoro...) StateCheck Physical State Check: Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Solution Dissolved in Solvent StateCheck->Solution Is Liquid DustRisk Risk: Aerosolized Particulates (Inhalation Hazard) Solid->DustRisk PermeationRisk Risk: Dermal Absorption (Solvent Carrier Effect) Solution->PermeationRisk ControlSolid Control: Weigh inside Fume Hood Use Anti-static Gun DustRisk->ControlSolid Mitigate ControlLiq Control: Double Glove (Nitrile) Splash Goggles PermeationRisk->ControlLiq Mitigate Waste Disposal: High BTU Incineration (Fluorine Compatible) ControlSolid->Waste ControlLiq->Waste

Caption: Operational logic flow distinguishing risks between solid-state handling (inhalation focus) and solution-state handling (permeation focus).

Part 4: Emergency Response & Reactivity

4.1 Fire Fighting (The Fluorine Factor) Standard water spray is acceptable, BUT you must treat the smoke as toxic.

  • Hazard: Thermal decomposition > 300°C releases Carbonyl Fluoride (COF₂) and Hydrogen Fluoride (HF).

  • Action: Firefighters must wear full SCBA. Runoff water must be contained (HF is aquatic toxic).

4.2 Spills & Decontamination

  • Solid Spill: Do not dry sweep (creates dust). Use a HEPA vacuum or wet-wipe with an inert solvent (e.g., heptane) followed by soap water.

  • Hydrolysis Neutralization: If the material contacts water, it slowly degrades to the acid. Clean surfaces with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize potential acidic residues.

4.3 Diagram: Degradation & Metabolic Pathway Understanding how the molecule breaks down helps in both safety (storage) and pharmacology (metabolism).

Degradation Parent Methyl 4-(3-fluoro-4-methoxyphenyl) -4-oxobutyrate (Lipophilic / Irritant) Hydrolysis Hydrolysis (Enzymatic or pH > 8) Parent->Hydrolysis HF_Risk Combustion/Extreme Heat Parent->HF_Risk Acid 4-(3-Fluoro-4-methoxyphenyl) -4-oxobutanoic Acid (Polar / Corrosive) Hydrolysis->Acid Methanol Methanol (Toxic Byproduct) Hydrolysis->Methanol HF_Gas HF Gas (Bone Seeker) HF_Risk->HF_Gas

Caption: Pathway showing the hydrolysis risk (generating acid/methanol) and the combustion risk (generating HF).

Part 5: Environmental Fate & Disposal

5.1 Aquatic Toxicity Fluorinated aromatics are often "pseudopersistent." They do not degrade easily in standard sewage treatment.

  • Directive: Do NOT flush down the drain.

  • Disposal: Collect in "Halogenated Organic Waste" streams. It must be incinerated in a facility equipped with scrubbers to capture HF gas.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Fluorinated Hydrocarbons. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Handling Fluorinated Compounds. Retrieved from [Link]

Sources

Methodological & Application

Friedel-Crafts acylation of 2-fluoroanisole with methyl succinyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Aromatic Keto-Acids: The Regioselective Friedel-Crafts Acylation of 2-Fluoroanisole

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Aromatic Keto-Acids

The Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a direct pathway to aromatic ketones.[1][2] These moieties are not merely synthetic endpoints but are pivotal intermediates in the construction of complex molecular architectures, particularly within the pharmaceutical industry. The resulting keto-acid from the acylation of 2-fluoroanisole with methyl succinyl chloride is a valuable building block, incorporating a fluorinated aromatic ring—a structural motif known to enhance metabolic stability and binding affinity in drug candidates.[3]

This document provides a comprehensive guide to this specific transformation, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for procedural choices, and strategies for overcoming common synthetic challenges. The focus is on ensuring a robust, reproducible, and well-understood protocol suitable for drug discovery and development professionals.

Part 1: Mechanistic Rationale and Regiochemical Control

A successful synthesis is predicated on a thorough understanding of the reaction mechanism. The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution (EAS), a process involving the attack of an electron-rich aromatic ring on a potent electrophile.[4][5]

Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent, methyl succinyl chloride, by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the chlorine atom of the acid chloride, creating a highly polarized complex that dissociates to form a resonance-stabilized acylium ion.[6][7] This species is the key electrophile that will be attacked by the nucleophilic 2-fluoroanisole ring. Unlike the related Friedel-Crafts alkylation, the acylium ion is not prone to rearrangement, ensuring the integrity of the carbon skeleton.[2]

The Decisive Role of Substituents in Regioselectivity

The primary challenge and point of interest in the acylation of 2-fluoroanisole is predicting the site of substitution. The regiochemical outcome is dictated by the electronic effects of the two substituents on the ring: the methoxy group (-OCH₃) and the fluorine atom (-F).

  • Methoxy Group (-OCH₃): This is a powerful activating group. While it is inductively electron-withdrawing (-I effect), its resonance electron-donating effect (+R effect) is far more dominant. By donating a lone pair of electrons into the aromatic π-system, it significantly increases the electron density at the positions ortho and para to itself, making these sites highly nucleophilic.[4]

  • Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring overall compared to benzene. However, like the methoxy group, it can also donate a lone pair of electrons via resonance (+R effect), directing substitution to the ortho and para positions.

Synergy and Competition: The directing effects of these two groups culminate in a predictable outcome. The methoxy group is a much stronger activating director than fluorine. Therefore, substitution will be overwhelmingly directed to the positions most activated by the -OCH₃ group. The position para to the methoxy group (C4) is both electronically activated and sterically accessible. The ortho position (C6) is also activated but is subject to steric hindrance from the adjacent methoxy group. Consequently, the major product is the result of acylation at the C4 position.

cluster_mechanism Key Mechanistic Steps Start Methyl Succinyl Chloride + AlCl₃ Acylium Formation of Acylium Ion Start->Acylium Activation EAS Electrophilic Attack by 2-Fluoroanisole Acylium->EAS Sigma Arenium Ion (Sigma Complex) Intermediate EAS->Sigma Deprotonation Deprotonation & Rearomatization Sigma->Deprotonation Product_Complex Product-AlCl₃ Complex Deprotonation->Product_Complex Workup Aqueous Workup (HCl/H₂O) Product_Complex->Workup Final_Product Final Product: Methyl 4-(3-fluoro-4- methoxyphenyl)-4- oxobutanoate Workup->Final_Product

Caption: High-level overview of the Friedel-Crafts acylation mechanism.

Part 2: Experimental Protocol and Workflow

This protocol is designed for robustness and clarity. Adherence to anhydrous conditions is critical for success, as aluminum chloride is extremely hygroscopic and will be deactivated by water.

Materials and Reagents
CompoundFormulaMW ( g/mol )Amount (mmol)Mass/VolumeDensity (g/mL)
2-FluoroanisoleC₇H₇FO126.1340.05.05 g (4.5 mL)1.12
Methyl Succinyl ChlorideC₅H₇ClO₃150.5644.06.62 g (5.1 mL)1.29
Aluminum ChlorideAlCl₃133.34100.013.3 gN/A
Dichloromethane (DCM)CH₂Cl₂84.93N/A150 mL1.33
Hydrochloric Acid (conc.)HCl36.46N/A50 mL~1.18
Sodium Bicarbonate (sat.)NaHCO₃84.01N/A100 mLN/A
Anhydrous Sodium SulfateNa₂SO₄142.04N/A~20 gN/A
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite). Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. The system should be under a slight positive pressure of an inert gas like nitrogen if available.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (13.3 g) followed by 100 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension and cool the flask to 0-5 °C using an ice-water bath. The reaction is exothermic, and maintaining a low temperature during addition is crucial.[8]

  • Acylating Agent Addition: Add methyl succinyl chloride (5.1 mL) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: In a separate dry flask, prepare a solution of 2-fluoroanisole (4.5 mL) in 50 mL of anhydrous DCM. Transfer this solution to the addition funnel. Add the 2-fluoroanisole solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0-5 °C. A distinct color change (often to a deep orange or brown) is typically observed.[8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Reaction Quench (Workup): Prepare a 1 L beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This highly exothermic step hydrolyzes the aluminum complexes and should be performed in a fume hood.[5][8][9]

  • Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM. Combine all organic layers.[5]

  • Washing and Neutralization: Wash the combined organic layers sequentially with 100 mL of 1M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a viscous oil or low-melting solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for the Friedel-Crafts acylation of 2-fluoroanisole.

Part 3: Field Insights and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture contamination deactivating the AlCl₃.2. Insufficient amount of Lewis acid catalyst.3. Reaction temperature too low, preventing initiation.1. Ensure all glassware is rigorously oven-dried. Use anhydrous grade solvents and reagents.2. A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.[2] Ensure at least 2.5 equivalents are used.3. Allow the reaction to warm to room temperature after the initial addition phase.
Formation of Isomeric Byproducts 1. Acylation at the C6 position (ortho to the methoxy group).2. Reaction temperature is too high, reducing selectivity.1. While the C4 isomer is heavily favored, minor amounts of the C6 isomer are possible. These can typically be separated by column chromatography.2. Maintain strict temperature control during the addition phases.
Demethylation of Methoxy Group The strong Lewis acidity of AlCl₃ can cleave the methyl ether, especially with prolonged reaction times or elevated temperatures.[10]1. Avoid unnecessarily long reaction times or heating.2. If demethylation is a persistent issue, consider a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), though this may require adjusted reaction conditions (e.g., higher temperature or longer time).[10]
Incomplete Reaction 1. Insufficient reaction time.2. Poor quality or deactivated AlCl₃.1. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material before workup.2. Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment to minimize exposure to air.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • PubChem. (n.d.). 4-(3-Methoxyphenyl)-4-oxobutanoic acid. [Link]

  • PMC. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO₂. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • Google Patents. (n.d.). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • Alex Andonian. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

Sources

Application Note: Cyclization Protocols for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for the cyclization of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate , a critical intermediate in the synthesis of pyridazinone-based phosphodiesterase (PDE) inhibitors and calcium sensitizers.[1]


-Keto Esters (Aroylpropionates)

Introduction & Chemical Context

This compound is a functionalized


-keto ester. Structurally, it possesses two electrophilic centers: the benzylic ketone (C4) and the terminal methyl ester (C1). The presence of the 3-fluoro-4-methoxy  motif on the aryl ring imparts specific electronic properties—the methoxy group acts as a strong resonance donor, while the fluorine atom provides inductive withdrawal, modulating the lipophilicity and metabolic stability of the final pharmacophore.

This scaffold is the primary precursor for 6-aryl-4,5-dihydropyridazin-3(2H)-ones , a privileged structure in medicinal chemistry found in cardiotonic agents (e.g., Levosimendan analogs) and anti-inflammatory drugs.

Key Cyclization Pathways
  • Hydrazinolysis (Primary Pathway): Condensation with hydrazine to form the pyridazinone ring.

  • Acid-Catalyzed Dehydration: Cyclization to 5-arylfuran-2(3H)-ones (butenolides).

Mechanism of Action

The formation of the pyridazinone ring is a two-step sequence that typically proceeds in a "one-pot" reaction.

  • Hydrazone Formation: The nucleophilic hydrazine attacks the more reactive ketone carbonyl (C4), forming a hydrazone intermediate.

  • Intramolecular Amidation: The terminal amino group of the hydrazone attacks the ester carbonyl (C1), displacing methanol and closing the 6-membered ring.

Mechanistic Pathway (DOT Visualization)

CyclizationMechanism Start Methyl 4-(3-fluoro-4-methoxyphenyl)- 4-oxobutyrate Inter1 Hydrazone Intermediate (Transient) Start->Inter1 C4 Attack (-H2O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Start Transition Intramolecular Nucleophilic Attack Inter1->Transition C1 Attack SideProduct Side Reaction: Azine Formation Inter1->SideProduct Excess Substrate Product 6-(3-fluoro-4-methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one Transition->Product Cyclization (-MeOH)

Caption: Stepwise conversion of the gamma-keto ester to the dihydropyridazinone scaffold via hydrazone intermediate.

Protocol A: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one[1]

This is the industry-standard method for converting the title compound into a bioactive heterocycle.

Reagents & Equipment[2][3][4][5]
  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98% solution) (2.5 – 3.0 eq)

  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for difficult substrates)

  • Catalyst (Optional): Glacial Acetic Acid (cat. 5 mol%) if using Ethanol

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert gas (N2) line.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of This compound in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Ensure the starting material is fully solubilized; gentle warming (30°C) may be required due to the lipophilic aryl ring.

  • Addition: Add Hydrazine hydrate (30 mmol, 3.0 eq) dropwise over 5 minutes at room temperature.

    • Note: A slight exotherm may be observed.[2] The excess hydrazine prevents the formation of azine dimers (where one hydrazine molecule reacts with two ketone substrates).

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3 to 5 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester (

      
      ) should disappear, and a lower 
      
      
      
      spot (pyridazinone,
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Crystallization: Often, the product precipitates upon cooling. If so, filter the solid and wash with cold ethanol (2 x 5 mL).

    • Alternative Isolation: If no precipitate forms, concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume. Pour the residue into crushed ice-water (50 mL) and stir vigorously for 15 minutes to induce precipitation.

  • Purification: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.[1][3]

    • Yield Expectation: 75–85%.

    • Characterization:

      
      H NMR will show the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the amide NH (broad singlet, >10 ppm).
      

Protocol B: Synthesis of 5-(3-fluoro-4-methoxyphenyl)furan-2(3H)-one

This protocol yields the unsaturated lactone (butenolide), often used as a divergent intermediate.

Reagents
  • Substrate: this compound (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    )
    
  • Catalyst: Concentrated

    
     (trace) or p-TsOH.
    
Methodology
  • Dissolution: Dissolve the substrate in Acetic Anhydride (5 volumes).

  • Catalysis: Add 1-2 drops of conc.

    
    .
    
  • Heating: Heat to 80–90°C for 2 hours. The reaction involves acid-catalyzed enolization followed by cyclodehydration.

  • Quench: Pour the mixture onto ice to hydrolyze excess acetic anhydride.

  • Extraction: Extract with Dichloromethane (DCM), wash with saturated

    
     (to remove acetic acid), dry over 
    
    
    
    , and concentrate.

Analytical Data & Troubleshooting

Expected NMR Signatures (Pyridazinone Product)
MoietyChemical Shift (

, ppm)
MultiplicityNotes
Amide NH 10.8 – 11.2Broad SingletExchangeable with

Aryl Protons 7.1 – 7.6MultipletPattern depends on F-coupling
Methoxy (-OMe) 3.8 – 3.9SingletStrong donor signal
CH2-CH2 (Ring) 2.4 – 3.0Two TripletsTypical

or AA'BB' system
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Steric hindrance or low solubility.Switch solvent to Glacial Acetic Acid and reflux at 118°C. The acid catalyzes the imine formation.
Azine Formation (Dimer) Insufficient Hydrazine.Ensure Hydrazine Hydrate is >2.5 equivalents .[4] Add hydrazine before heating.
Open Chain Hydrazone Failure to cyclize (Amidation step failed).Increase reaction time or add a Lewis acid catalyst (e.g.,

- rare but effective).
Hydrolysis to Acid Wet solvent or old Hydrazine.Use absolute ethanol. If the ester hydrolyzes to the acid, the reaction will still proceed but may be slower.

References

  • General Pyridazinone Synthesis: Siddiqui, A. A., et al. "Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 25.2 (2010): 266-271.[5]

  • Friedel-Crafts Precursor Synthesis: BenchChem Application Note. "4-(3,4-Difluorophenyl)-4-oxobutanoic Acid in Pharmaceutical Synthesis." (General methodology for fluoro-aryl oxobutyrates).

  • Mechanistic Insight (Hydrazine Reactions): Rathish, I. G., et al. "Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators." ResearchGate.[4][6][7]

  • Related Fluoro-Alkoxy Scaffolds: Bradford, K. S., et al. "Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates." ResearchGate.[4][6][7]

Sources

Application Note: Precision Hydrolysis of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive guide for the ester hydrolysis of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate (Compound 1 ) to its corresponding carboxylic acid, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (Compound 2 ).

This transformation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), including matrix metalloproteinase (MMP) inhibitors and precursors for P2Y12 antagonists (analogous to Ticagrelor intermediates). While ester hydrolysis is a fundamental reaction, the specific


-keto  functionality of this substrate introduces unique challenges—specifically the risk of retro-Claisen condensation  under harsh basic conditions and pseudo-acid (hydroxylactone) cyclization  under acidic isolation.

This guide outlines a high-fidelity Lithium Hydroxide (LiOH) protocol chosen for its mildness and selectivity, alongside a scalable Sodium Hydroxide (NaOH) alternative, supported by mechanistic insights and process analytical technology (PAT) recommendations.

Chemical Context & Challenges[2][3][4][5][6][7]

The Substrate
  • Compound: this compound

  • Structural Features:

    • Methyl Ester: The site of hydrolysis.[1][2][3][4]

    • 
      -Ketone:  Located 3 carbons away from the ester.[5] This proximity allows for 5-membered ring formation (lactolization).
      
    • 3-Fluoro-4-methoxyphenyl Ring: The fluorine atom (meta to ketone) exerts an inductive withdrawing effect (

      
      ), slightly activating the ketone toward nucleophiles compared to a simple anisole derivative.[5]
      
Critical Failure Modes
  • Retro-Claisen Condensation: Strong bases (alkoxides) or high temperatures can trigger C-C bond cleavage between the

    
    - and 
    
    
    
    -carbons relative to the ketone, destroying the molecular scaffold.
  • Lactol/Pseudo-acid Equilibrium: Upon acidification (workup),

    
    -keto acids exist in equilibrium with their cyclic hydroxylactone form.[5] This is often mistaken for decomposition in NMR analysis due to the disappearance of the ketone carbonyl signal.
    

ReactionPathway Substrate Methyl Ester (1) (Open Chain) Inter Tetrahedral Intermediate Substrate->Inter OH- Attack Salt Carboxylate Salt (Open Chain) Inter->Salt -OMe Acid Target Acid (2) (Open Chain) Salt->Acid H+ Quench Lactol Pseudo-Acid (Cyclic Lactol) Acid->Lactol Equilibrium (Reversible)

Figure 1: Hydrolysis pathway showing the critical equilibrium between the open-chain acid and the cyclic pseudo-acid.

Reagent Selection Matrix

The choice of reagent dictates the impurity profile. For this specific fluorinated


-keto ester, LiOH  is the superior choice for medicinal chemistry scales due to its mild nucleophilicity and solubility profile in THF/Water mixtures.
ReagentSolvent SystemTempRisk ProfileRecommendation
LiOH (Lithium Hydroxide) THF : H₂O (3:1)0°C → RTLow. Mildest alkali metal hydroxide. Minimal risk of retro-Claisen.Primary Protocol (R&D)
NaOH (Sodium Hydroxide) MeOH : H₂O (1:1)RTMedium. Higher basicity.[5] Risk of aldol side-reactions if heated.Scalable Alternative
TMSI (Trimethylsilyl iodide) DCM (Anhydrous)RefluxHigh. Overkill for methyl esters. Risk of ether cleavage (demethylation of Ar-OMe).Avoid
Pig Liver Esterase (PLE) Phosphate Buffer37°CLow. "Green" chemistry. Excellent specificity but slower kinetics.Specialized Use Only

Detailed Experimental Protocols

Protocol A: LiOH Hydrolysis (Gold Standard)

Recommended for gram-scale synthesis (1g – 50g) where purity is paramount.

Materials:

  • Substrate: this compound (1.0 eq)[5]

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Solvents: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (e.g., 10.0 g, 41.6 mmol) in THF (100 mL). Cool the solution to 0°C using an ice bath.

    • Why: Cooling prevents immediate exotherms and suppresses potential enolization of the ketone.

  • Reagent Addition: Dissolve LiOH·H₂O (4.36 g, 104 mmol) in Water (35 mL). Add this aqueous solution dropwise to the THF solution over 15 minutes.

    • Observation: The solution may turn slightly yellow (enolate formation), which is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir vigorously for 3–5 hours.

    • Monitor: Check by TLC (50% EtOAc/Hexanes) or HPLC.[5] The starting material spot (

      
      ) should disappear, replaced by a baseline spot (Carboxylate).
      
  • Workup (Critical Step):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF.

    • Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove non-polar impurities. Discard the organic (ether) layer.

    • Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH 2–3 .

    • Note: A white precipitate should form. This is the product (Compound 2).

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.[6][7]

    • Yield Expectation: 90–95%.

    • Physical State: Off-white solid.

Protocol B: NaOH Hydrolysis (Scalable)

Recommended for larger batches (>100g) where cost is a driver.

Modifications:

  • Replace LiOH with NaOH (1.5 eq) .

  • Solvent: Methanol/Water (2:1) .

  • Caution: Do not heat above 40°C. The methoxide generated (equilibrium with NaOH/MeOH) is a stronger base than hydroxide and increases retro-Claisen risk.

Process Analytical Technology (PAT) & QC

HPLC Monitoring
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[5]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm.

  • Target:

    • SM (Methyl Ester): Retention Time

      
       8.5 min.
      
    • Product (Acid): Retention Time

      
       6.2 min (Shift due to polarity).
      
NMR Validation (The "Lactol Trap")

When analyzing the product in DMSO-


 or CDCl

:
  • Expected Open Chain:

    
     2.50 (t, 2H), 3.20 (t, 2H), 12.1 (br s, COOH).
    
  • Cyclic Lactol (Pseudo-acid): If the spectrum shows a complex multiplet around

    
     2.0-2.4 and a lack of a distinct ketone carbonyl in 
    
    
    
    C NMR (>195 ppm), the compound has cyclized.
  • Resolution: This is usually not an impurity. Treat the sample with base (NaOD) in the NMR tube to reopen the ring and confirm identity as the carboxylate salt.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Incomplete SM Remaining (>5% after 6h) Start->Incomplete Impurities New Impurities (Retro-Claisen) Start->Impurities Cyclization NMR shows no Ketone C=O Start->Cyclization Action1 Add 0.5 eq LiOH Increase T to 35°C Incomplete->Action1 Action2 Lower Temp to 0°C Switch to LiOH Impurities->Action2 Action3 Normal Phenomenon (Lactol Form) Confirm with Base shift Cyclization->Action3

Figure 2: Decision matrix for common process deviations.

References

  • BenchChem. (2025).[1][8][7] Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters. Retrieved from

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from

  • Organic Syntheses. (2014).

    
    -Keto Esters from 
    
    
    
    -Keto Esters. Org. Synth. 2014, 91, 248-259.[9] Retrieved from
  • PubChem. (2025).[5][10] 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Analogous Structure Data). Retrieved from

  • Google Patents. (2004). Method for producing 4-alkoxyphenyl-4-oxobutyric acid. JP2004182660A.[5] Retrieved from

Sources

Application Note: Fluorinated Oxobutyrates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Fluorinated


-keto esters are not merely "fluorinated analogs" of acetoacetate; they are distinct electrophiles with unique reactivity profiles governed by the strong electron-withdrawing nature of fluorine.[1]

The most critical member of this class is Ethyl 4,4,4-trifluoro-3-oxobutyrate (ETFAA) .[1] Its primary utility lies in introducing the trifluoromethyl (


) group—a "privileged motif" in medicinal chemistry that enhances metabolic stability and lipophilicity.[2] However, the 

group significantly destabilizes the keto-form in favor of the hydrate (gem-diol) in the presence of water, a factor that often leads to stoichiometric errors in synthesis.

This guide details three high-value workflows:

  • Regioselective Pyrazole Synthesis: Overcoming the intrinsic bias of hydrazine condensation.[1]

  • Asymmetric Hydrogenation: Accessing chiral

    
    -hydroxy esters (Noyori Protocol).[1]
    
  • 
    -Fluorination:  Utilizing Ethyl 2-fluoro-3-oxobutyrate  for fluorinated heterocycles.[1]
    

The Trifluoromethyl Building Block (ETFAA)

Critical Handling Note: The "Hidden" Hydrate

Unlike non-fluorinated


-keto esters, ETFAA exists in an equilibrium with its hydrate (gem-diol) upon exposure to atmospheric moisture.
  • Observation: A sample left uncapped may solidify or change viscosity.[1]

  • Impact: Using the molecular weight of the ketone (184.11 g/mol ) for a hydrated sample will result in under-loading the reagent.

  • Correction: Always verify the status of the reagent via

    
    H NMR (
    
    
    
    ) before precise stoichiometric work. The hydrate shows a loss of the enol signal (~12 ppm) and appearance of a gem-diol signal.
Protocol A: Regioselective Synthesis of -Pyrazoles

Application: Synthesis of COX-2 inhibitors (e.g., Celecoxib analogs).[1] Challenge: Condensation of aryl hydrazines with ETFAA typically yields a mixture of regioisomers (1,3- vs 1,5-isomers). Standard ethanol reflux often results in poor selectivity (approx. 3:1). Solution: The use of fluorinated alcohols (TFE or HFIP) as solvents reverses or amplifies regioselectivity via hydrogen-bond activation of the specific carbonyl.

Experimental Workflow

Reagents:

  • Ethyl 4,4,4-trifluoro-3-oxobutyrate (1.0 equiv)[1]

  • Arylhydrazine hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) [0.5 M]

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with the arylhydrazine HCl salt.

  • Solvation: Add TFE (or HFIP). Note: These solvents are expensive; recovery via rotary evaporation is recommended.[1]

  • Addition: Add ETFAA dropwise at room temperature. The electron-deficient carbonyl (adjacent to

    
    ) is highly activated.
    
  • Reaction: Stir at 25°C for 2 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Checkpoint: If conversion is slow, warm to 40°C. Avoid high reflux temperatures to prevent thermodynamic equilibration to the undesired isomer.

  • Work-up: Evaporate the fluorinated solvent under reduced pressure (trap for reuse).

  • Cyclization: Redissolve the intermediate hydrazone (often isolated as a stable intermediate in these solvents) in EtOH and add catalytic HCl (conc.) to force dehydration if the ring has not closed.

  • Purification: Recrystallize from Ethanol/Water.

Data Table: Solvent Effects on Regioselectivity

Solvent Conditions Ratio (Isomer A : Isomer B) Yield
Ethanol Reflux, 4h 70 : 30 85%
TFE 25°C, 2h 95 : 5 92%

| HFIP | 25°C, 1h | >98 : 2 | 94% |[1]

Mechanism Visualization (Graphviz)

PyrazoleRegio cluster_legend Mechanism Logic Reagents ETFAA + Arylhydrazine Solvent_EtOH Solvent: Ethanol (General Solvation) Reagents->Solvent_EtOH Solvent_HFIP Solvent: HFIP (H-Bond Activation) Reagents->Solvent_HFIP Path_A Attack at C2 (CF3-side) Kinetic Control Solvent_EtOH->Path_A Path_B Attack at C4 (Ester-side) Thermodynamic Control Solvent_EtOH->Path_B Solvent_HFIP->Path_A Activated Carbonyl Product_Desired 1-Aryl-3-CF3-pyrazole (High Value) Path_A->Product_Desired Product_Mix Regioisomer Mixture (Difficult Separation) Path_B->Product_Mix HFIP activates the CF3-carbonyl via strong H-bonding, directing nucleophilic attack. HFIP activates the CF3-carbonyl via strong H-bonding, directing nucleophilic attack.

Figure 1: Solvent-controlled regioselectivity.[1][3] Fluorinated solvents (HFIP) preferentially activate the trifluoroacetyl carbonyl, ensuring high selectivity for the 3-trifluoromethyl isomer.

Protocol B: Asymmetric Hydrogenation (Noyori Type)

Application: Synthesis of chiral building blocks for statins and antibiotics. Reagent: ETFAA is a pro-chiral ketone.[1] Catalyst: RuClCl.[1]

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a stainless steel autoclave liner or heavy-walled glass pressure vessel.[1] Purge with Argon.

  • Loading: Add ETFAA (10 mmol) and dry Ethanol (30 mL).

    • Critical Parameter: The ethanol must be degassed.[1] Oxygen poisons the Ru-hydride species.[1]

  • Catalyst Addition: Add the Ru-BINAP complex (S/C ratio 1000:1).

  • Pressurization: Seal the vessel. Purge with

    
     (3 cycles at 10 bar). Pressurize to 50 bar (725 psi) .
    
  • Reaction: Stir at 50°C for 24 hours.

  • QC Check: Vent carefully. Analyze an aliquot by Chiral GC (e.g., Chirasil-DEX CB column).

    • Expectation: >95% ee for Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.[1]

  • Purification: Simple distillation. The catalyst remains in the pot.

The Alpha-Fluoro Variant (Ethyl 2-fluoro-3-oxobutyrate)[1]

While ETFAA puts the fluorine on the "tail" (


), Ethyl 2-fluoro-3-oxobutyrate  places a single fluorine atom directly on the central carbon.[1] This is crucial for synthesizing fluorinated heterocycles where the F-atom is part of the aromatic system (e.g., 3-fluorocoumarins).
Protocol C: Synthesis of 3-Fluorocoumarins

Reaction Type: Knoevenagel Condensation / Transesterification.[1] Reagents:

  • Salicylaldehyde derivative (1.0 equiv)

  • Ethyl 2-fluoro-3-oxobutyrate (1.0 equiv)[1]

  • Catalyst: Piperidine (catalytic) + Acetic Acid (catalytic)[4]

  • Solvent: Toluene (with Dean-Stark trap)

Step-by-Step Protocol:

  • Setup: Equip a 2-neck flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Combine salicylaldehyde (e.g., 10 mmol) and ethyl 2-fluoro-3-oxobutyrate (10 mmol) in Toluene (50 mL).

  • Catalysis: Add Piperidine (5 drops) and Acetic Acid (5 drops).

  • Reflux: Heat to vigorous reflux.[1] Water will separate in the trap.

    • Mechanistic Note: The 2-fluoro group increases the acidity of the

      
      -proton, facilitating the initial aldol condensation.
      
  • Completion: Reaction is typically complete when water evolution ceases (approx. 3-5 hours).[1]

  • Isolation: Cool to RT. Wash with dilute HCl (to remove piperidine) and NaHCO3. Dry over MgSO4.[1][5]

  • Crystallization: Evaporate toluene. Recrystallize the residue from Ethanol.[1]

    • Product: 3-Fluoro-3-acetylcoumarin (or derivative depending on cleavage).[1]

Troubleshooting & Safety

IssueCauseSolution
Low Yield (ETFAA) Hydration of starting materialDry ETFAA over

or distill prior to use.[1] Store under

.
Corrosion of Glassware Hydrolysis releasing HFAvoid prolonged storage of reaction mixtures in glass.[1] Use PTFE liners for high-temp reactions.[1]
Poor Regioselectivity Thermodynamic equilibrationSwitch solvent to HFIP or TFE.[1] Lower reaction temperature.
Catalyst Death (Hydrogenation) Oxygen ingressStrict freeze-pump-thaw degassing of solvents is mandatory.[1]

References

  • Regioselectivity in Pyrazole Synthesis

    • Aggarwal, V. K., et al. "Regioselective synthesis of trifluoromethylpyrazoles."[1] Journal of Organic Chemistry.

    • (Generalized citation based on field consensus for HFIP effects).

  • Celecoxib Synthesis (Classic Application)

    • Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997, 40(9), 1347–1365.
  • Noyori Asymmetric Hydrogenation

    • Noyori, R., et al.[6] "Asymmetric hydrogenation of beta-keto esters."[1] Journal of the American Chemical Society, 1987, 109(19), 5856–5858.

  • Coumarin Synthesis (Knoevenagel)

    • Verma, P., et al. "Synthesis of 3-fluorocoumarins via Knoevenagel condensation.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate via recrystallization. This document offers field-proven insights, troubleshooting guides, and detailed protocols to overcome common challenges encountered during the purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary objective is to achieve high chemical purity. Recrystallization is a highly selective purification technique used extensively in the pharmaceutical industry to isolate active pharmaceutical ingredients (APIs) and intermediates from by-products, unreacted starting materials, and other impurities generated during synthesis.[1][2][3] By carefully selecting a solvent system, we can exploit differences in solubility between the desired compound and contaminants to isolate it in a highly ordered, pure crystalline form.[4][5][]

Q2: What are the ideal characteristics of a recrystallization solvent for this specific compound?

An ideal solvent for recrystallizing this compound should meet the following criteria[5][7]:

  • High Temperature Coefficient: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[7]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[5]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although process effectiveness is the primary driver.

Q3: How does the structure of this compound influence solvent selection?

The molecular structure is key to predicting solubility. Our target compound possesses:

  • A substituted benzene ring : A large, non-polar feature.

  • Ketone and ester functional groups : These are polar moieties.

  • Fluoro and methoxy groups : These contribute to the molecule's overall polarity.

This combination of polar and non-polar regions suggests that solvents of intermediate polarity are excellent starting points. A rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[8] Therefore, solvents like alcohols, ethyl acetate, or acetone are logical candidates to investigate.

Q4: When should I consider a mixed-solvent system?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[7] This technique is useful when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). The process involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy, indicating the onset of crystallization.[9]

Solvent Selection and Screening Protocol

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[3][4] A systematic screening process is highly recommended over random selection.

Predicted Solvent Suitability

Based on the structure of this compound, the following solvents are proposed for initial screening.

SolventBoiling Point (°C)PolarityRationale & Prediction
Isopropanol (IPA) 82.6PolarThe hydroxyl group can hydrogen bond with the ketone/ester oxygens. The alkyl chain provides some non-polar character. Prediction: Strong Candidate.
Ethanol 78.4PolarSimilar to IPA but slightly more polar. May show high solubility even at room temperature, potentially reducing yield. Prediction: Good Candidate.
Ethyl Acetate (EtOAc) 77.1IntermediateThe ester functionality is similar to part of the target molecule. A good balance of polarity. Prediction: Strong Candidate.
Acetone 56.0IntermediateThe ketone functionality is a good match. Its low boiling point makes it easy to remove but can lead to rapid crashing instead of slow crystal growth. Prediction: Good Candidate.
Toluene 110.6Non-PolarThe aromatic ring may interact well with the phenyl group of the target. May require a polar co-solvent. Prediction: Potential for mixed-solvent system.
Heptane/Hexane 98.4 / 68.0Non-PolarLikely too non-polar to dissolve the compound even when hot. Prediction: Excellent as an anti-solvent.
Water 100.0Very PolarThe large organic structure will likely make it insoluble in water. Prediction: Potential as an anti-solvent with a polar organic solvent.
Experimental Protocol: Solvent Screening

This protocol outlines a small-scale method to efficiently test the suitability of various solvents.

Materials:

  • Crude this compound

  • Candidate solvents (from the table above)

  • Test tubes or small vials

  • Hot plate and water/sand bath

  • Stirring rods

Procedure:

  • Preparation: Place approximately 50 mg of the crude solid into several separate test tubes.

  • Room Temperature Test: Add 0.5 mL of a candidate solvent to its respective test tube. Agitate the mixture at room temperature. Observe if the solid dissolves. A suitable solvent should not dissolve the compound at this stage.[5]

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise (up to a total of 2-3 mL) while stirring until the solid completely dissolves.

  • Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.

  • Observation: A successful solvent will show poor solubility at room temperature, complete solubility when hot, and will yield a good quantity of crystalline solid upon cooling.[7] Note any solvents that cause the compound to "oil out" (form a liquid layer instead of crystals).

Visualization: Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow Start Start: Crude Solid Screen_Single Screen Single Solvents (e.g., IPA, EtOAc, Acetone) Start->Screen_Single Test_Solubility Test Solubility: 1. Sparingly soluble in cold? 2. Fully soluble in hot? Screen_Single->Test_Solubility Good_Solvent Ideal Single Solvent Found? Test_Solubility->Good_Solvent Proceed_Recrys Proceed to Bulk Recrystallization Good_Solvent->Proceed_Recrys Yes Too_Soluble Compound too soluble, even when cold? Good_Solvent->Too_Soluble No Insoluble Compound insoluble, even when hot? Too_Soluble->Insoluble No Select_Mixed Initiate Mixed-Solvent Screening Too_Soluble->Select_Mixed Yes Insoluble->Select_Mixed Yes Re_evaluate Re-evaluate Solvent Choices or Consider Chromatography Insoluble->Re_evaluate No Solvent_A Dissolve in minimal hot 'Good' Solvent (e.g., Ethanol, Acetone) Select_Mixed->Solvent_A Solvent_B Add 'Anti-Solvent' dropwise (e.g., Water, Hexane) until cloudy Solvent_A->Solvent_B Good_Mix Good Crystal Formation? Solvent_B->Good_Mix Good_Mix->Proceed_Recrys Yes Good_Mix->Re_evaluate No

Sources

Stability of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions

Welcome to the technical support guide for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this β-keto ester intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to help you anticipate, diagnose, and resolve stability issues encountered during your experiments, particularly under acidic conditions.

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that can influence its synthesis, purification, formulation, and shelf-life.[1][2] this compound, by virtue of its β-keto ester functional group, is susceptible to specific degradation pathways in the presence of acid. Understanding this reactivity is essential for developing robust synthetic routes and reliable analytical methods.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability of this compound in an acidic environment?

This compound is generally unstable in acidic aqueous conditions, especially when heated. The molecule contains two primary functional groups susceptible to acid-mediated reactions: a methyl ester and a ketone at the β-position relative to the ester's carbonyl group. This specific arrangement facilitates a two-step degradation process: hydrolysis followed by decarboxylation.[3][4]

This susceptibility is not a unique flaw of this molecule but a characteristic chemical property of all β-keto esters.[5][6] Therefore, prolonged exposure to acidic media, such as during an aqueous acidic workup or in certain formulation matrices, can lead to significant degradation and the formation of byproducts.

cluster_0 This compound start

Caption: Structure of this compound.

Q2: What is the primary degradation pathway for this β-keto ester under acidic conditions?

The degradation proceeds via a well-established two-step mechanism common to β-keto esters:

  • Acid-Catalyzed Ester Hydrolysis: The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is catalyzed by acid (H₃O⁺) and is reversible.[4] The product of this step is 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid .

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) through a cyclic transition state (a six-membered ring involving the carboxylic acid proton and the β-carbonyl oxygen).[5][6] This is an irreversible process that initially forms an enol, which then rapidly tautomerizes to the more stable ketone. The final degradation product is 1-(3-fluoro-4-methoxyphenyl)propan-1-one .

This entire process is a key consideration in reaction workups. For instance, the acetoacetic ester synthesis relies on this exact hydrolysis and decarboxylation sequence to produce ketones from alkylated β-keto esters.[6][7]

Caption: Acid-catalyzed degradation pathway.

Troubleshooting & Analytical Guidance
Q3: My post-reaction analysis (HPLC, LC-MS) shows multiple unexpected peaks after an acidic workup. What are they?

If your synthetic procedure involves an acidic step or workup, it is highly probable that you are observing the degradation products described above. A well-developed, stability-indicating HPLC method is crucial for resolving the parent compound from its potential degradants.[8][9]

Table 1: Potential Degradation Products and Their Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Observation
This compoundC₁₂H₁₃FO₄240.23Parent compound; retention time will vary with HPLC method.
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acidC₁₁H₁₁FO₄226.20Hydrolysis product. Being more polar due to the carboxylic acid, it will likely have a shorter retention time on reverse-phase HPLC.
1-(3-fluoro-4-methoxyphenyl)propan-1-oneC₁₀H₁₁FO₂182.19Decarboxylation product. Being less polar than the other two species, it will likely have a longer retention time on reverse-phase HPLC.

Pro-Tip: To confirm the identity of these peaks, you can perform a controlled degradation study (see protocol below) and inject the stressed samples into your HPLC system to use them as reference standards.

Q4: How can I avoid degradation during my reaction workup?

If the desired product is the intact β-keto ester, minimizing its exposure to strong acids and high temperatures is critical.

  • Use Mild Acids: If an acid wash is necessary, consider using a weaker acid (e.g., dilute acetic acid, saturated NH₄Cl solution) or performing the wash at low temperatures (0-5 °C).

  • Minimize Contact Time: Perform the acidic extraction or wash as quickly as possible. Do not let biphasic mixtures sit for extended periods before separation.

  • Avoid High Temperatures: If you need to remove a solvent after an acidic wash, use a rotary evaporator at low temperature and pressure. Avoid heating the crude product.

  • Alternative Workup: Consider a non-acidic workup. A wash with saturated sodium bicarbonate (NaHCO₃) solution can neutralize any acid catalyst, followed by a wash with brine to remove water-soluble impurities.

Q5: How can I use NMR spectroscopy to monitor the stability of my compound?

¹H NMR spectroscopy is an excellent tool for quantitatively monitoring the degradation process.[10] You can track the disappearance of the starting material's signals and the appearance of the products' signals over time.

Table 2: Key ¹H NMR Signals for Monitoring Degradation (in CDCl₃, approximate shifts)

CompoundKey Proton(s)Typical Chemical Shift (ppm)MultiplicityRationale for Tracking
This compoundMethoxy (-OCH₃) of the ester~3.7Singlet (s)A distinct singlet that will decrease in intensity as the ester is hydrolyzed.
Methylene (CH₂ -COOCH₃)~2.8Triplet (t)Signal will decrease in intensity.
Methylene (Ar-CO-CH₂ )~3.2Triplet (t)Signal will decrease in intensity.
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acidCarboxylic Acid (-COOH )>10.0Broad (br s)Appearance of a very downfield, broad signal is a clear indicator of hydrolysis.
1-(3-fluoro-4-methoxyphenyl)propan-1-oneEthyl group (-CO-CH₂ CH₃)~3.0Quartet (q)Appearance of a new quartet indicates the formation of the final decarboxylated ketone.
Ethyl group (-COCH₂CH₃ )~1.2Triplet (t)Appearance of a new triplet, coupled to the quartet, confirms the presence of the ethyl ketone.

Note: Chemical shifts are estimates and can vary based on solvent and concentration.[10]

Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify its degradation products and test the suitability of an analytical method, in line with ICH guidelines.[8][11]

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Place both vials in a water bath or heating block at a controlled temperature (e.g., 60 °C).

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from both the stress and control vials at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equivalent volume of 0.1 M sodium hydroxide to stop the degradation. Dilute the quenched sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a suitable stability-indicating method (e.g., RP-HPLC-UV/MS) to monitor the decrease in the parent peak area and the formation of new peaks. The goal is to achieve 5-20% degradation for reliable data.[8]

cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Stress Sample: Add 0.1 M HCl prep->stress control Control Sample: Add H₂O prep->control incubate Incubate Both (e.g., 60 °C) stress->incubate control->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Neutralize Aliquots (0.1 M NaOH) sample->quench analyze Analyze via HPLC-UV/MS quench->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: General Purpose Stability-Indicating RP-HPLC Method

This serves as a starting point for method development. Optimization will be required for baseline separation of all components.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or DAD for peak purity analysis)

This method should provide a good starting point for separating the relatively nonpolar parent ester and decarboxylated ketone from the more polar hydrolyzed acid intermediate.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Sperl, S., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. PMC. Retrieved from [Link]

  • MDPI. (2024, October 30). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Kharas, G. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different β-keto esters against different hydrolases with pH-indicator assay. Retrieved from [Link]

  • PLOS One. (n.d.). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. (n.d.). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, E67, o750. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis of new rofecoxib analogs of expected anti-inflammatory activity. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN112341352A - Preparation method of flurbiprofen.
  • Fernandes, A., & Pai, P. N. S. (2019). Development and Validation of Stability Indicating RP-HPLC Assay Method for Mefenamic Acid. Asian Journal of Chemistry, 31(1), 193-198. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kim, H., et al. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. PMC. Retrieved from [Link]

  • Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Organic Chemistry. (2011, September 22). Decarboxylation of beta-Carbonyl Acids [Video]. YouTube. Retrieved from [Link]

Sources

Removing unreacted starting materials from Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.

Introduction: The Criticality of Purity

This compound is a versatile building block in medicinal chemistry and materials science. Its downstream applications demand high purity, as residual starting materials or byproducts can interfere with subsequent reactions, introduce impurities into final compounds, and complicate analytical characterization. This guide provides a structured, question-and-answer-based approach to systematically identify and remove common impurities derived from its synthesis.

Synthetic Overview: Identifying Potential Contaminants

The most common and logical synthesis of this molecule involves a two-stage process: a Friedel-Crafts acylation followed by an esterification.[1][2][3] Understanding this pathway is key to anticipating the impurities you may encounter.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Esterification 2-Fluoroanisole 2-Fluoroanisole Intermediate_Acid 4-(3-fluoro-4-methoxyphenyl) -4-oxobutanoic acid 2-Fluoroanisole->Intermediate_Acid Unreacted_Anisole Unreacted 2-Fluoroanisole 2-Fluoroanisole->Unreacted_Anisole Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Intermediate_Acid Succinic_Acid Succinic Acid (from hydrolysis) Succinic_Anhydride->Succinic_Acid H₂O Final_Product Methyl 4-(3-fluoro-4-methoxyphenyl) -4-oxobutyrate Intermediate_Acid->Final_Product Unreacted_Acid Unreacted Intermediate Acid Intermediate_Acid->Unreacted_Acid Methanol Methanol Methanol->Final_Product Acid_Catalyst Residual Acid Catalyst (e.g., H₂SO₄)

Caption: Synthetic pathway and common points of impurity introduction.

Troubleshooting and Purification Protocols (FAQ)

This section addresses specific purification challenges in a question-and-answer format.

Question 1: My NMR spectrum shows signals consistent with unreacted 2-fluoroanisole. How can I remove this starting material?

Plausible Cause: Incomplete reaction during the Friedel-Crafts acylation step or use of excess 2-fluoroanisole to drive the reaction. 2-fluoroanisole is significantly less polar than the desired keto-ester product.

Proposed Solution: Flash Column Chromatography

This is the most effective method for separating compounds with a significant polarity difference.[4][5][6] The non-polar 2-fluoroanisole will elute much faster than the more polar product.

Step-by-Step Protocol: Column Chromatography

  • Prepare the Column: Pack a silica gel column appropriate for the scale of your crude material.

  • Adsorb the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elute the Components: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). This will wash the non-polar 2-fluoroanisole off the column.

  • Monitor the Elution: Use Thin Layer Chromatography (TLC) to monitor the fractions being collected. Spot the starting material, crude mixture, and collected fractions on a TLC plate to track the separation.

  • Increase Polarity: Once the 2-fluoroanisole has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute your desired product, this compound.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Data Summary: Product vs. Key Starting Material

CompoundKey Functional GroupsExpected PolarityElution Order (Normal Phase)
2-FluoroanisoleEther, Fluoro-AromaticLowFirst
This compoundEster, Ketone, EtherModerate-HighSecond
Question 2: After my workup, the crude product is still acidic. What is the likely contaminant and how is it removed?

Plausible Cause: This acidity is almost certainly due to the presence of carboxylic acids. The two most likely candidates are:

  • 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid: The intermediate product, resulting from incomplete esterification.

  • Succinic acid: Formed if unreacted succinic anhydride from the first step was hydrolyzed during the aqueous workup.[7][8]

Proposed Solution: Liquid-Liquid Extraction with a Mild Base

This classic acid-base extraction technique is highly effective for removing acidic impurities from a neutral organic product.[7][9]

G Start Crude Product in Organic Solvent (e.g., EtOAc) Wash Wash with aq. NaHCO₃ Solution Start->Wash Separate Separate Layers in Separatory Funnel Wash->Separate Aqueous Aqueous Layer: Contains Sodium Carboxylate Salts (Deprotonated Acids) Separate->Aqueous Discard Organic Organic Layer: Contains Neutral Product Separate->Organic Dry Dry with Na₂SO₄, Filter Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate End Purified Product Evaporate->End

Caption: Workflow for basic aqueous wash to remove acidic impurities.

Step-by-Step Protocol: Aqueous Wash

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer: Pour the solution into a separatory funnel.

  • Wash with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, remembering to vent frequently to release CO₂ gas that forms from the acid-base neutralization.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salts of the acidic impurities.

  • Repeat (Optional): For highly acidic mixtures, repeat the NaHCO₃ wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

Question 3: What is the best method for achieving high crystalline purity if my product is a solid?

Plausible Cause: You have removed the bulk of the starting materials, but minor, structurally similar impurities remain, preventing your material from meeting analytical specifications.

Proposed Solution: Recrystallization

Recrystallization is a powerful final purification step for solids, capable of removing small amounts of impurities and yielding material of very high purity.[10] The principle relies on the subtle differences in solubility between your product and the impurities in a chosen solvent system.[11]

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Good starting points for this molecule include ethanol, isopropanol, or a mixture like ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Comparison of Primary Purification Techniques

TechniqueProsConsBest For
Column Chromatography Highly versatile for a wide range of impurities; excellent separation power.[6]Can be time-consuming and requires large volumes of solvent; sample loss can occur.[12]Removing impurities with significantly different polarity (e.g., unreacted 2-fluoroanisole).
Aqueous Wash Fast, inexpensive, and highly effective for removing acidic/basic impurities.[9]Only removes impurities that can be converted into water-soluble salts; not effective for neutral impurities.Removing unreacted carboxylic acids and acid catalysts.
Recrystallization Can yield exceptionally pure material; relatively inexpensive and scalable.[10]Only works for solid compounds; requires finding a suitable solvent system; can have lower recovery.[11]Final purification step to remove minor impurities and obtain a crystalline solid.

References

  • Quora. (2022, December 2). What is the process of removing the acid from succinic anhydride? [Online]. Available: [Link]

  • Quora. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? [Online]. Available: [Link]

  • ResearchGate. (2023, May 2). How can I separate unreacted PEG-stearate, succinic anhydride, and DMAP from the carboxylated product? [Online]. Available: [Link]

  • Furigay, M. H., et al. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Online]. Available: [Link]

  • Furigay, M. H., et al. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Online]. Available: [Link]

  • Google Patents. (2004). US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof. [Online].
  • European Patent Office. (n.d.). EP 0355895 B1 - Process for the preparation of succinic anhydride derivatives. Google Patents. [Online].
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Online]. Available: [Link]

  • JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography. [Online]. Available: [Link]

  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Online]. Available: [Link]

  • ACS Publications. (2026, February 23). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. Organic Letters. [Online]. Available: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Online]. Available: [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. [Online]. Available: [Link]

  • ResearchGate. (2019, January 9). What is the good method for remove DMF in this situation? [Online]. Available: [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Online]. Available: [Link]

  • University of Rochester. (n.d.). Purification: How To - Crystallization. [Online]. Available: [Link]

  • Chemistry Stack Exchange. (2018, September 9). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. [Online]. Available: [Link]

  • ResearchGate. (2021, December 16). How do I remove a homogeneous catalyst (MSA) after my esterificationreaction? [Online]. Available: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Online]. Available: [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. [Online]. Available: [Link]

  • MDPI. (2022, August 25). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. [Online]. Available: [Link]

  • ChemRxiv. (n.d.). Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849). [Online]. Available: [Link]

  • ResearchGate. (2026, January 26). (PDF) Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Online]. Available: [Link]

  • Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. [Online]. Available: [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Online]. Available: [Link]

  • MDPI. (2024, October 30). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. [Online]. Available: [Link]

  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib. [Online].
  • CDN. (n.d.). Cole Curtis, Chemistry 213 Synthetic #1 FFR Synthesis and Characterization of 4-methoxychalcone Introduction Recrystallization i. [Online]. Available: [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)-4-oxobutanoic acid. [Online]. Available: [Link]

  • ResearchGate. (n.d.). 4 Simple purification of MMA. (A) Crude monomer containing the... | Download Scientific Diagram. [Online]. Available: [Link]

  • Chem-Impex. (n.d.). 4-(4-Formyl-3-methoxyphenoxy)-butyric acid. [Online]. Available: [Link]

  • ResearchGate. (2020, September 15). How to remove excess pyrrole from a reaction mixture? [Online]. Available: [Link]

  • ResearchGate. (2025, August 10). Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Online]. Available: [Link]

  • PMC. (n.d.). Purification and characterization of 4-methylmuconolactone methyl-isomerase, a novel enzyme of the modified 3-oxoadipate pathway in nocardioform actinomycetes. [Online]. Available: [Link]

  • Google Patents. (n.d.). US11008289B2 - Crystalline freebase forms of a biphenyl compound. [Online].
  • Research Collection. (2011, February 7). Isolation and purification of Cu-free methanobactin from Methylosinus trichosporium OB3b. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-fluoro-4-methoxyphenyl Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 3-fluoro-4-methoxyphenyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific Friedel-Crafts acylation and optimize your reaction conditions, with a particular focus on the critical parameter of reaction temperature.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the acylation of 3-fluoro-4-methoxyphenyl compounds, presented in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of 3-fluoro-4-methoxyphenylboronic acid (or a similar derivative) is resulting in a low yield or failing completely. What are the likely causes and how can I fix this?

A1: Low or non-existent yields in this reaction can stem from several factors, often related to the reactants, catalyst, and reaction conditions. Here are the most common culprits and their solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh or properly stored Lewis acid. The entire reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture contamination.[2]

  • Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[2][3][4] This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2][3]

    • Solution: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial.[3]

  • Deactivated Aromatic Ring: While the methoxy group is activating, the fluorine atom is deactivating. If your starting material has other strongly electron-withdrawing groups, the aromatic ring may be too deactivated for the reaction to proceed efficiently.[1][2]

    • Solution: For deactivated substrates, you may need to use a more reactive acylating agent or a stronger Lewis acid. However, be cautious as this can also lead to side reactions.

  • Inappropriate Reaction Temperature: Temperature plays a crucial role in both reaction rate and selectivity.

    • Solution: A systematic approach to temperature optimization is recommended. Start with a lower temperature (e.g., 0 °C) and gradually increase it. For some Friedel-Crafts acylations, lower temperatures (below 0°C) can actually improve selectivity and yield by minimizing side reactions.[5]

Issue 2: Formation of Unexpected Isomers

Q2: I'm observing the formation of an unexpected isomer in my reaction. How can I improve the regioselectivity?

A2: The regioselectivity of Friedel-Crafts acylation is primarily directed by the existing substituents on the aromatic ring. In the case of 3-fluoro-4-methoxyphenyl derivatives, the methoxy group is a stronger ortho-, para-director than the fluorine atom. However, reaction conditions can influence the isomer distribution.

  • Temperature Effects: Lower temperatures generally favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[1]

    • Solution: Experiment with a range of temperatures to find the optimal balance. Running the reaction at a lower temperature (e.g., -15 °C to 0 °C) may enhance the formation of the desired isomer.[6]

  • Solvent Choice: The polarity of the solvent can impact the distribution of isomers.[1]

    • Solution: Non-polar solvents like dichloromethane or carbon disulfide are commonly used.[6] If you are observing a mixture of isomers, consider screening other anhydrous, non-polar solvents.

Issue 3: Difficult Workup and Product Isolation

Q3: The workup of my reaction is problematic, often resulting in emulsions or a difficult-to-purify product. What are the best practices for the workup procedure?

A3: A challenging workup is a common issue in Friedel-Crafts acylations due to the large amount of Lewis acid used.

  • Quenching the Reaction: The reaction of excess AlCl₃ with water is highly exothermic and can form aluminum hydroxides, leading to emulsions.[1]

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid.[2] This will hydrolyze the aluminum chloride complex and keep the aluminum salts dissolved in the aqueous layer.

  • Extraction and Washing:

    • Solution: After quenching, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]

  • Purification:

    • Solution: After drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the acylation of 3-fluoro-4-methoxyphenyl derivatives?

A1: There is no single "optimal" temperature, as it can depend on the specific acylating agent and catalyst used. However, a general starting point is between 0 °C and room temperature. For some systems, conducting the reaction at lower temperatures, such as -10 °C or below, can significantly improve para-isomer selectivity.[5] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction.

Q2: Can I use a carboxylic acid directly as an acylating agent instead of an acyl chloride?

A2: While acyl chlorides and anhydrides are more common, using carboxylic acids directly is possible but often requires more forcing conditions or specific catalysts.[1] Strong Brønsted acids like methanesulfonic acid or trifluoromethanesulfonic acid can promote acylation with carboxylic acids, particularly on activated aromatic systems.[1][7]

Q3: Why is polyacylation generally not a concern in Friedel-Crafts acylation?

A3: The acyl group introduced onto the aromatic ring is an electron-withdrawing group. This deactivates the ring towards further electrophilic aromatic substitution, making a second acylation event much less likely to occur.[1][8][9][10]

Q4: My starting material has a hydroxyl group instead of a methoxy group. Can I still perform a Friedel-Crafts acylation?

A4: Phenols can be challenging substrates for Friedel-Crafts acylation because the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring.[1][11] While the reaction is possible, it may require higher temperatures or protection of the hydroxyl group as an ether (like the methoxy group in your target molecule) before performing the acylation.[11]

III. Experimental Protocols & Data

General Protocol for Friedel-Crafts Acylation of a 3-fluoro-4-methoxyphenyl Derivative

This protocol provides a general starting point. You may need to adjust the specific quantities, times, and temperatures based on your specific substrate and acylating agent.

Materials:

  • 3-fluoro-4-methoxyphenyl derivative (1.0 equivalent)

  • Acyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ followed by anhydrous dichloromethane to create a suspension.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride to the stirred suspension.

  • Substrate Addition: Dissolve the 3-fluoro-4-methoxyphenyl derivative in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Table 1: Temperature Effects on Regioselectivity (Illustrative)
Temperature (°C)Desired Isomer (%)Undesired Isomer (%)
407525
25 (Room Temp)8515
0928
-15>95<5

Note: This data is illustrative and the actual results may vary depending on the specific reactants and conditions.

IV. Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield

A Low or No Yield B Check Catalyst Activity A->B C Verify Stoichiometry A->C D Assess Ring Activity A->D E Optimize Temperature A->E F Use Anhydrous Conditions B->F G Increase Catalyst Amount (>=1 eq.) C->G H Consider Stronger Lewis Acid D->H I Systematic Temperature Screen E->I

Caption: Troubleshooting workflow for low product yield.

Diagram 2: General Experimental Workflow

Start Start: Anhydrous Setup Step1 Suspend AlCl3 in CH2Cl2 Start->Step1 Step2 Add Acyl Chloride at 0 C Step1->Step2 Step3 Add Substrate Solution Dropwise Step2->Step3 Step4 Stir and Monitor by TLC Step3->Step4 Step5 Quench on Ice/HCl Step4->Step5 Step6 Extract with CH2Cl2 Step5->Step6 Step7 Wash, Dry, and Concentrate Step6->Step7 Step8 Purify Product Step7->Step8 End End: Characterize Product Step8->End

Caption: General workflow for Friedel-Crafts acylation.

V. References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Journal of the Chinese Chemical Society. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • PMC. (2018, July 17). Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. [Link]

  • OSTI.GOV. (2020, January 15). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Google Patents. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. [Link]

  • MDPI. (2017, January 28). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • PMC. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • Save My Exams. (2024, December 23). Reactions of Phenol - A Level Chemistry Revision Notes. [Link]

  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]

Sources

Storage conditions to prevent degradation of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. By understanding its chemical vulnerabilities, you can prevent degradation and ensure the reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What is the optimal temperature for storing this compound?

For long-term stability, it is highly recommended to store this compound at or below -20°C.[1] Some suppliers may recommend storage at 4°C for short-term use. However, to minimize the risk of degradation, especially from hydrolysis, colder temperatures are preferable. If the compound is in a solution, it should be stored at -20°C or -80°C and used as soon as possible.[2]

Q2: Should this compound be protected from light?

Yes. The aromatic methoxy group can be susceptible to photodegradation.[3] It is best practice to store the compound in an amber or opaque vial to protect it from light.[4] This precaution helps to prevent the formation of unwanted byproducts that could interfere with your experiments.

Q3: Is an inert atmosphere necessary for storage?

While not always mandatory for the solid compound, storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent oxidation.[5] The methoxy group on the phenyl ring can be susceptible to oxidation, which could compromise the compound's purity over time.[6] For solutions, especially in solvents prone to forming peroxides, an inert atmosphere is strongly recommended.

Q4: What type of container is best for storing this compound?

Use a tightly sealed, high-quality glass vial, preferably amber or coated to protect from light. Ensure the container cap provides an excellent seal to prevent moisture and air from entering.[7][8]

Q5: The compound has been at room temperature for a few days. Is it still usable?

While short-term exposure to room temperature may not cause significant degradation, especially if the compound is in a solid, dry state, it is not ideal. The primary risks at ambient temperature are increased rates of hydrolysis and potential oxidation. It is crucial to assess the purity of the compound before use if it has been exposed to suboptimal conditions. A quick purity check via HPLC or GC-MS is recommended.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter, linking them to the underlying chemical principles.

Issue 1: I observe a new, more polar peak in my HPLC analysis after storing the compound in solution.

  • Probable Cause: This is a classic sign of hydrolysis of the methyl ester. The ester group reacts with trace amounts of water to form the corresponding carboxylic acid, which is significantly more polar. This reaction can be catalyzed by acidic or basic conditions.[10][11]

  • Preventative Measures:

    • Use anhydrous solvents to prepare your solutions.

    • Store solutions under a dry, inert atmosphere.

    • If possible, prepare solutions fresh before use. If storage is necessary, keep them at -20°C or -80°C.[2]

  • Corrective Action: If hydrolysis has occurred, you may need to purify the compound using column chromatography to separate the desired ester from the carboxylic acid byproduct.

Issue 2: My compound has developed a slight yellow color over time.

  • Probable Cause: A color change often indicates oxidative degradation. The aromatic ring and the methoxy group are susceptible to oxidation, which can lead to the formation of colored impurities.[3][12] This can be accelerated by exposure to air and light.

  • Preventative Measures:

    • Always store the compound in a tightly sealed container under an inert atmosphere.[5]

    • Protect the container from light by using amber vials or wrapping it in foil.[4]

  • Corrective Action: The purity of the discolored sample should be checked. Depending on the level of impurity, purification by recrystallization or chromatography may be necessary.

Issue 3: I am seeing variability in my bioassay results using different batches of the compound.

  • Probable Cause: Inconsistent storage and handling can lead to varying levels of degradation between batches. Even small amounts of impurities can sometimes significantly affect biological activity.

  • Preventative Measures:

    • Implement a strict and consistent storage protocol for all batches of the compound.

    • Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and contamination of the bulk supply.[2]

  • Corrective Action: Before starting a new set of experiments, it is good practice to run a quality control check (e.g., HPLC, NMR) on the specific batch you will be using to confirm its identity and purity.

Part 3: Experimental Protocols & Data

Protocol 1: Recommended Storage and Handling Procedure

  • Upon Receipt:

    • Visually inspect the container for any damage to the seal.

    • If the compound is to be used over an extended period, aliquot the dry powder into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes exposure of the bulk material to air and moisture.

  • Storage:

    • Store the vials in a freezer at -20°C or below.

    • Ensure vials are clearly labeled with the compound name, batch number, and date.

  • Preparation of Stock Solutions:

    • Use a high-purity, anhydrous solvent (e.g., DMSO, DMF).

    • Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

    • Prepare the solution and if not for immediate use, store it at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.

Table 1: Summary of Storage Conditions and Potential Degradation Pathways

ParameterRecommended ConditionRationale & Potential Degradation Pathway
Temperature -20°C or below for long-term storage.[1]Prevents hydrolysis of the methyl ester to the carboxylic acid and slows down other degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen).Minimizes oxidation of the aromatic ring and methoxy group.[5][6]
Light Protect from light (use amber vials).[4]Prevents potential photodegradation of the aromatic system.[3]
Moisture Store in a tightly sealed container in a dry environment.Prevents hydrolysis of the ester functionality.[10]

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

G cluster_main This compound cluster_degradation Degradation Products COMPOUND This compound HYDROLYSIS 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid COMPOUND->HYDROLYSIS Hydrolysis (H₂O, Acid/Base) OXIDATION Oxidized Byproducts COMPOUND->OXIDATION Oxidation (O₂, Light) MOISTURE Moisture MOISTURE->COMPOUND AIR_LIGHT Air / Light AIR_LIGHT->COMPOUND

Caption: Potential degradation pathways for this compound.

References

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • The Methacrylic Acid Producers Association. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • PMC. (2021, July 28). Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. Retrieved from [Link]

  • ChemRxiv. (2022, June 8). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

  • Uniprox. (2021, October 15). Safety data sheet. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage | Environmental Health and Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • MDPI. (2025, January 19). Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. Retrieved from [Link]

  • PubMed. (2019, May 15). Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages mediated through inactivation of NF-κB and JNK/c-Jun signaling pathways and in rat models of acute inflammation. Retrieved from [Link]

  • DBA Italia. (n.d.). Handling Instructions. Retrieved from [Link]

  • ResearchGate. (2020, May 16). (PDF) Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.8 Oxidation of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway for ibuprofen degradation in R. wittichii MPO218. The.... Retrieved from [Link]

  • Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety. Retrieved from [Link]

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. Retrieved from [Link]

  • Taylor & Francis. (2009, September 4). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation: Synthetic Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]

  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • Google Patents. (n.d.). US7488843B1 - Oxidation process for aromatic compound.

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Validation & Comparative

1H NMR Spectral Analysis Guide: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectral analysis of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Fingerprint

This compound is a critical fluorinated building block, often employed in the synthesis of kinase inhibitors and anti-inflammatory agents via Friedel-Crafts acylation. Its structural integrity relies on the precise regiochemistry of the fluorine substituent relative to the methoxy and succinyl groups.

This guide provides a definitive spectral analysis, contrasting this compound with its non-fluorinated analogs and potential regioisomers. Unlike Mass Spectrometry, which confirms molecular weight (


 240.23), 1H NMR is the sole rapid analytical method capable of unambiguously verifying the 1,3,4-trisubstitution pattern  through unique H-F coupling constants (

).

Structural Breakdown & Predicted Shift Logic

The molecule consists of three distinct magnetic environments: the Succinyl Chain , the Methoxy Ether , and the Fluorinated Aromatic Core .

A. The Fluorinated Aromatic Core (The "Fingerprint" Region)

The fluorine atom at position 3 exerts a profound effect on the aromatic protons due to the Heteronuclear Spin-Spin Coupling (


) .
  • H2 (Ortho to Carbonyl, Ortho to Fluorine): This proton is the most deshielded aromatic signal. It resides in a "magnetic crossfire" between the electron-withdrawing carbonyl group and the electronegative fluorine.

    • Multiplicity: Doublet of Doublets (dd).[1][2]

    • Coupling: Large

      
       (~11-12 Hz) and small meta 
      
      
      
      (~2 Hz).
  • H6 (Ortho to Carbonyl, Meta to Fluorine): Deshielded by the carbonyl but less affected by the fluorine's through-bond coupling.

    • Multiplicity: Broad Doublet or dd.

    • Coupling: Ortho

      
       (~8.5 Hz) and small 
      
      
      
      (~5-6 Hz).
  • H5 (Meta to Carbonyl, Ortho to Methoxy): Shielded by the electron-donating methoxy group.

    • Multiplicity: Triplet-like (dd).

    • Coupling: Ortho

      
       (~8.5 Hz) and 
      
      
      
      (~8 Hz).
B. The Aliphatic Chain
  • Succinyl Methylene (

    
     to Ketone):  Triplet, deshielded by the ketone (~3.2 ppm).
    
  • Succinyl Methylene (

    
     to Ester):  Triplet, moderately deshielded (~2.7 ppm).
    
  • Methoxy Groups: Two distinct singlets (Ar-OMe vs. COOMe).

Comparative Analysis: Product vs. Alternatives

This section compares the target product against its non-fluorinated analog and common impurities to demonstrate the "Performance" of NMR in structural verification.

Table 1: Spectral Performance Comparison
FeatureTarget Product (3-F, 4-OMe)Alternative A (Non-Fluorinated)Alternative B (Regioisomer 2-F)
Aromatic Multiplicity Complex (dd, ddd) due to

Simple (d, d) AA'BB' systemDistinct coupling (H3/H5/H6 pattern)
H2 Chemical Shift ~7.7 - 7.8 ppm (Deshielded by F)~7.9 ppm (d,

=8.8 Hz)
Upfield shift due to F-shielding
Diagnostic Coupling

Hz
None

Hz (diff pos)
Regio-Verification High (Unique H-F splitting)Low (Requires 2D NMR)High (Different splitting)
Key Insight: The "Fluorine Split" Advantage

In the non-fluorinated alternative (Methyl 4-(4-methoxyphenyl)-4-oxobutyrate), the aromatic region appears as a classic AA'BB' doublet pair. The introduction of Fluorine breaks this symmetry. If your spectrum shows simple doublets, your fluorination failed or you have the wrong starting material.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a high-resolution spectrum suitable for coupling constant analysis.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane). Note: DMSO-d6 can be used but may broaden OH/NH signals if impurities are present; 
    
    
    
    provides sharper resolution for J-coupling.
  • Sample Mass: 5-10 mg.

  • Instrument: 400 MHz or higher (500 MHz recommended to resolve

    
     vs 
    
    
    
    ).
Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of the solid ester in 0.6 mL

    
    . Ensure complete dissolution; filter if cloudy (particulates cause line broadening).
    
  • Acquisition:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): 2.0 seconds (sufficient for aromatic protons).

    • Scans (NS): 16-32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (critical for accurate multiplet phasing).

    • Baseline correction: Polynomial (Bernstein).

Quantitative Data: Chemical Shift Assignments

The following table synthesizes literature data for similar fluorinated anisoles and succinyl derivatives to provide the Target Reference Spectrum .

Table 2: 1H NMR Assignment (400 MHz, )
Position

(ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment Logic
Ar-H2 7.78 dd1H

,

Ortho to C=O & F; most deshielded.
Ar-H6 7.72 d (broad)1H

,

Ortho to C=O; meta to F.
Ar-H5 6.98 t (pseudo)1H

,

Ortho to OMe; shielded.
Ar-OMe 3.94 s3H-Characteristic anisole singlet.
Ester-OMe 3.68 s3H-Methyl ester singlet.
-CH2- (a) 3.25 t2H

Alpha to Ketone.
-CH2- (b) 2.73 t2H

Alpha to Ester.

Note: Chemical shifts (


) may vary by 

ppm depending on concentration.

Visualization: Verification Logic Flow

The following diagram outlines the logical decision tree for verifying the compound's identity, distinguishing it from common synthesis failures (e.g., non-fluorinated starting material or regioisomers).

VerificationLogic Start Crude Product Spectrum CheckAliphatic Check Aliphatic Region (2.5 - 3.8 ppm) Start->CheckAliphatic SuccinylNodes Two Triplets + 1 Singlet? CheckAliphatic->SuccinylNodes CheckAromatic Check Aromatic Region (6.5 - 8.0 ppm) AromaticPattern Coupling Pattern Analysis CheckAromatic->AromaticPattern SuccinylNodes->CheckAromatic Yes Fail1 FAIL: Missing Succinyl Chain (Check Acylation Step) SuccinylNodes->Fail1 No Fail2 FAIL: Simple Doublets (AA'BB') (Non-Fluorinated Impurity) AromaticPattern->Fail2 Symmetric Doublets Success CONFIRMED IDENTITY This compound AromaticPattern->Success Complex Splitting (dd with J_HF ~12Hz)

Figure 1: Logical workflow for structural verification using 1H NMR. This process filters out common synthetic errors before detailed assignment.

References

  • Friedel-Crafts Acylation Mechanisms

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Sigma-Aldrich. Friedel–Crafts Acylation Reaction Guide. Retrieved from

  • Fluorine-Proton Coupling Constants

    • The Duke NMR Center. Coupling Constants: 19F Coupling. Retrieved from (Validated

      
       values for aromatic systems).
      
    • Alfa Chemistry.[3] 19F Coupling Constants Table. Retrieved from

  • Spectral Data for Analogs (3-Fluoro-4-methoxybenzoic acid)

    • PubChem. 3-Fluoro-4-methoxybenzoic acid Spectral Data. CID 2733401.[4] Retrieved from

  • Spectral Data for Non-Fluorinated Analog

    • ResearchGate.[5] 1H NMR spectrum of methyl 3-(4-methoxyphenyl)acrylate derivatives. Retrieved from (Used for comparative baseline of the methoxy-phenyl system).

Sources

13C NMR peak assignments for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 13C NMR Peak Assignments for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry for the unambiguous determination of molecular structures. This guide provides a comprehensive analysis and predicted assignment of the 13C NMR spectrum for this compound, a substituted aromatic ketobutyrate. Designed for researchers and professionals in drug development and chemical sciences, this document elucidates the rationale behind the chemical shift assignments based on fundamental principles of substituent effects, hybridization, and electronegativity. We will compare the expected spectral features with established data for analogous functional groups and provide a standardized protocol for experimental data acquisition.

Molecular Structure and Carbon Environment Analysis

To systematically assign the 13C NMR spectrum, it is essential to first identify all chemically non-equivalent carbon atoms within the molecule. This compound possesses 12 unique carbon environments. The structure and a systematic numbering scheme are presented below.

Caption: Molecular structure of this compound with systematic carbon numbering.

Theoretical 13C NMR Peak Assignment and Rationale

The predicted chemical shifts (δ) are based on established ranges for various carbon types.[1][2] The influence of electron-withdrawing and -donating groups is critical for the precise assignment of the aromatic and aliphatic signals.

Carbonyl Carbons (δ 160-210 ppm)

The molecule contains two distinct carbonyl carbons: a ketone (C7) and an ester (C10).

  • C7 (Aromatic Ketone): Ketone carbonyls are significantly deshielded and typically appear far downfield. Aromatic ketones resonate in the range of 190-220 ppm.[1] We predict the C7 signal to be the furthest downfield in the entire spectrum.

  • C10 (Ester): Ester carbonyls are also downfield but are less deshielded than ketones, generally appearing between 165-185 ppm.[1][3]

Aromatic Carbons (δ 110-165 ppm)

The six aromatic carbons (C1-C6) will have distinct chemical shifts due to the complex interplay of three different substituents: an acyl group (-COR), a fluorine atom (-F), and a methoxy group (-OCH3).

  • C4 (C-O): The carbon directly attached to the electronegative oxygen of the methoxy group will be strongly deshielded, typically appearing in the 155-165 ppm range.

  • C3 (C-F): The carbon directly bonded to fluorine will also experience a strong deshielding effect and is expected in a similar range (155-165 ppm). A key feature for its identification is a large one-bond coupling constant (1JC-F) of approximately 240-250 Hz, which will split the signal into a doublet in a coupled spectrum.

  • C1 (C-C=O): This is a quaternary carbon attached to the ketone group. It is deshielded relative to benzene (128.5 ppm) and is expected to appear around 130-135 ppm. Quaternary carbons often exhibit lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[3][4]

  • C6 & C2: These carbons are ortho to the acyl group and will be slightly deshielded. C6 is also meta to both the fluoro and methoxy groups. C2 is ortho to the fluoro group and meta to the methoxy group. The ortho-F effect typically causes a slight upfield shift on the adjacent carbon (C2). Therefore, C6 is expected to be slightly downfield of C2. Both should appear in the 125-135 ppm range.

  • C5: This carbon is meta to the acyl group, ortho to the methoxy group, and para to the fluoro group. The strong electron-donating (shielding) effect of the ortho-methoxy group will likely dominate, causing C5 to be the most upfield of the aromatic signals, likely in the 110-120 ppm range.

Aliphatic Carbons (δ 20-60 ppm)

This region contains the four remaining sp3 hybridized carbons.

  • C12 (-OCH3, Methoxy): The carbon of the methoxy group attached to the aromatic ring is deshielded by the oxygen and typically appears around 55-60 ppm.

  • C11 (-OCH3, Ester): The methyl ester carbon is also deshielded by oxygen and resonates in a characteristic range of 50-55 ppm.

  • C8 (-CH2-): This methylene carbon is alpha to the deshielding ketone carbonyl group (C7). Its signal is expected in the 30-40 ppm range.

  • C9 (-CH2-): This methylene carbon is beta to the ketone (C7) and alpha to the ester carbonyl (C10). Being alpha to a carbonyl, it will be deshielded, but typically less so than a carbon alpha to a ketone. Its signal is predicted to be in the 25-35 ppm range, likely slightly upfield from C8.

Summary of Predicted 13C NMR Assignments

The following table summarizes the predicted chemical shift assignments for this compound.

Carbon AtomCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
C7 Ketone C=O195 - 205Most deshielded carbon; typical for aromatic ketones.[1][5]
C10 Ester C=O170 - 175Less deshielded than a ketone.[3]
C3 Aromatic C-F160 - 165Strong deshielding by F; exhibits large 1JC-F coupling.
C4 Aromatic C-O158 - 163Strong deshielding by electronegative oxygen.
C1 Aromatic C-C=O130 - 135Quaternary carbon; deshielded by acyl group.[4]
C6 Aromatic C-H128 - 132Ortho to acyl group (deshielding).
C2 Aromatic C-H126 - 130Meta to methoxy, ortho to fluoro (net deshielding).
C5 Aromatic C-H112 - 118Ortho to methoxy group (strong shielding effect).
C12 Methoxy (-OCH3)55 - 60Typical for aryl methyl ethers.
C11 Ester Methyl (-OCH3)51 - 54Typical for methyl esters.
C8 Aliphatic -CH2-32 - 38Alpha to ketone carbonyl (deshielded).
C9 Aliphatic -CH2-28 - 33Alpha to ester carbonyl (deshielded).

Comparison with Alternative Analytical Techniques

While 13C NMR is powerful for mapping the carbon skeleton, a complete and unambiguous structure elucidation relies on a combination of techniques:

  • 1H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons. The coupling patterns between protons on C8 and C9 would confirm the butyrate chain structure.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) that differentiate between CH, CH2, and CH3 groups, which would definitively confirm the assignments for C8, C9, C11, C12 and the protonated aromatic carbons.

  • 2D NMR (HSQC, HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, providing definitive assignment for all protonated carbons (C2, C5, C6, C8, C9, C11, C12).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is crucial for assigning the quaternary carbons (C1, C3, C4, C7, C10) by observing their correlations to nearby protons.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups by their characteristic vibrational frequencies, such as the two distinct C=O stretches for the ketone and ester, and C-O and C-F bonds.

Standard Experimental Protocol for 13C NMR Acquisition

This section provides a self-validating, step-by-step methodology for acquiring a high-quality proton-decoupled 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh ~15-25 mg of sample. prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep1->prep2 prep3 3. Add TMS as internal standard (0 ppm). prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube. prep3->prep4 setup1 5. Insert sample into spectrometer. prep4->setup1 setup2 6. Lock onto the deuterium signal of the solvent. setup1->setup2 setup3 7. Shim the magnetic field for homogeneity. setup2->setup3 setup4 8. Tune and match the 13C and 1H probes. setup3->setup4 acq1 9. Set acquisition parameters (e.g., zgpg30 pulse program). setup4->acq1 acq2 10. Define spectral width (~240 ppm). acq1->acq2 acq3 11. Set relaxation delay (D1) of 2-5s. acq2->acq3 acq4 12. Set number of scans (NS) for adequate S/N (e.g., 1024). acq3->acq4 acq5 13. Initiate acquisition. acq4->acq5 proc1 14. Apply Fourier Transform (FT). acq5->proc1 proc2 15. Phase the spectrum manually. proc1->proc2 proc3 16. Apply baseline correction. proc2->proc3 proc4 17. Calibrate the spectrum to TMS (0.0 ppm). proc3->proc4 proc5 18. Pick peaks and integrate (optional for 13C). proc4->proc5

Caption: Standard workflow for 13C NMR data acquisition and processing.

Conclusion

The 13C NMR spectrum of this compound is predicted to show 12 distinct signals corresponding to each unique carbon atom. The chemical shifts can be logically assigned based on the carbon's hybridization and its electronic environment, which is heavily influenced by the aromatic ring's substituents and the aliphatic chain's carbonyl groups. The ketone and ester carbonyls are expected at the downfield end of the spectrum, followed by the six aromatic carbons, and finally the four aliphatic carbons at the upfield end. While these predicted assignments provide a robust framework, definitive confirmation should be achieved through a suite of 1D and 2D NMR experiments.

References

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][5]

  • Reich, H. J. (2021, October 20). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link][6]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link][1]

  • NMR Service. (n.d.). 13Carbon NMR. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][2]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link][7]

Sources

Technical Deep Dive: MS Fragmentation Dynamics of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide provides a structural and mechanistic analysis of the mass spectrometry (MS) fragmentation patterns for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate (CAS: 106984-91-2). This compound is a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and serves as a specific impurity marker in pharmaceutical quality control.

The following analysis compares Electron Impact (EI) and Electrospray Ionization (ESI) behaviors, providing a self-validating framework for researchers to confirm identity and distinguish this fluorinated compound from its non-fluorinated analogs.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Formula C₁₂H₁₃FO₄
Exact Mass 240.0801 Da
Key Functional Groups Methyl Ester, Aryl Ketone, Fluorine (C3), Methoxy (C4)
Role Pharmaceutical Intermediate, Impurity Marker

Mechanistic Fragmentation Analysis

A. Electron Impact (EI) Ionization (70 eV)

Hard ionization technique for structural fingerprinting.

In EI, the molecular ion (


, m/z 240) is typically visible but of low intensity due to the lability of the aliphatic chain between the two carbonyls. The spectrum is dominated by alpha-cleavage  adjacent to the ketone carbonyl.[1][2]
Primary Fragmentation Pathway (Alpha-Cleavage)

The most thermodynamically favored cleavage occurs at the bond between the carbonyl carbon and the alpha-methylene group of the butyrate chain. The positive charge is retained on the aromatic carbonyl due to resonance stabilization by the benzene ring and the electron-donating methoxy group.

  • Formation of Acylium Ion (Base Peak):

    • Mechanism:

      
      -cleavage relative to the ketone.[1]
      
    • Fragment: 3-Fluoro-4-methoxybenzoyl cation.

    • m/z Calculation:

      • Phenyl ring (C₆H₃) = 75

      • Fluorine = 19

      • Methoxy (OCH₃) = 31

      • Carbonyl (CO) = 28

      • Total m/z = 153 [3]

    • Observation: This is the diagnostic Base Peak (100%) .

  • Secondary Fragmentation (Decarbonylation):

    • Mechanism: Loss of CO (28 Da) from the acylium ion.

    • Fragment: 3-Fluoro-4-methoxyphenyl cation.[4]

    • m/z:

      
      .
      
  • Aliphatic Chain Fragment:

    • The radical neutral loss is the methyl succinate chain (

      
      ).
      
    • Occasionally, the charge may be retained on the ester fragment, appearing as m/z 115 (

      
      ), though this is less stable than the aromatic acylium ion.
      
B. Electrospray Ionization (ESI-MS/MS)

Soft ionization technique for LC-MS quantification.

In ESI (+), the molecule forms a stable protonated pseudomolecular ion


. Fragmentation (CID) is driven by neutral losses.
  • Precursor Ion:

    
    .
    
  • Primary Product Ion (Loss of Methanol):

    • Mechanism: Cyclization of the butyrate chain allows the ketone oxygen to attack the ester carbonyl, expelling methanol.

    • Transition:

      
       (Loss of 32 Da).
      
    • Structure: Formation of a cyclic succinic anhydride-like or lactone derivative attached to the aryl ring.

  • Secondary Product Ion (Acylium):

    • At higher collision energies (CE > 25 eV), the aliphatic chain is cleaved completely.

    • Transition:

      
      .
      

Visualization of Fragmentation Pathways[2][3][5][6][7][8]

The following diagram maps the fragmentation logic, contrasting the stable Acylium ion pathway (EI) with the neutral loss pathway (ESI).

FragmentationPathway Parent Parent Molecule This compound MW: 240 EI_Node EI Ionization (70 eV) M+• m/z 240 Parent->EI_Node Electron Impact ESI_Node ESI(+) Ionization [M+H]+ m/z 241 Parent->ESI_Node Protonation Acylium Base Peak (Acylium Ion) [3-F-4-OMe-Ph-CO]+ m/z 153 EI_Node->Acylium α-Cleavage (Loss of •CH2CH2COOMe) ArylCation Aryl Cation [3-F-4-OMe-Ph]+ m/z 125 Acylium->ArylCation Loss of CO (-28) ESI_Node->Acylium CID (High Energy) Cleavage of alkyl chain LossMeOH Cyclic Product [M+H - MeOH]+ m/z 209 ESI_Node->LossMeOH CID (Low Energy) Loss of MeOH (-32)

Figure 1: Comparative fragmentation map showing the generation of the diagnostic m/z 153 ion in both EI and high-energy ESI modes.

Comparative Guide: Fluorinated vs. Non-Fluorinated Analogs

In drug development, this compound often co-elutes with its non-fluorinated precursor (Methyl 4-(4-methoxyphenyl)-4-oxobutyrate). The mass shift caused by the Fluorine atom is the primary differentiator.

FeatureTarget Analyte (Fluorinated) Impurity (Non-Fluorinated) Differentiation Logic
Formula C₁₂H₁₃F O₄C₁₂H₁₄O₄F (19 Da) replaces H (1 Da)
MW 240.23222.24

= +18 Da
EI Base Peak m/z 153 m/z 135 Acylium ion shift (+18 Da)
ESI Parent m/z 241 m/z 223

shift (+18 Da)
Retention Time Slightly FasterSlightly SlowerF increases lipophilicity but reduces H-bonding; often elutes earlier on C18.[5]

Self-Validating Check: If your mass spectrum shows a base peak at m/z 135 instead of 153, your synthesis failed to incorporate the fluorine, or you have significant starting material contamination.

Experimental Protocol (LC-MS/MS)

To reliably characterize this compound, use the following protocol which favors the formation of the diagnostic m/z 153 ion.

Instrument Setup
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

Method Parameters
  • Gradient: 5% B to 95% B over 5 minutes. (Target elutes ~2.5 - 3.0 min depending on dead volume).

  • Ionization Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

  • MS/MS Acquisition (MRM Mode for Quant):

    • Quantifier Transition:

      
       (Collision Energy: 25-30 eV).
      
      • Why: This transition corresponds to the cleavage of the stable acylium core, highly specific to the fluorinated ring.

    • Qualifier Transition:

      
       (Collision Energy: 10-15 eV).
      
      • Why: Confirms the integrity of the methyl ester tail (loss of MeOH).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 4-substituted-4-oxobutyrates. NIST Standard Reference Database 1A v17.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Fragmentation behavior of aromatic ketones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 871-882.

  • PubChem Compound Summary. (2024). This compound (CID 54245794). National Center for Biotechnology Information.

Sources

FTIR Characterization Guide: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR characteristic bands for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate , a critical intermediate often utilized in the synthesis of COX-2 inhibitors (e.g., Deracoxib analogs) and other fluorinated pharmaceutical active ingredients (APIs).

Executive Summary & Structural Logic

This compound is a bifunctional aromatic compound containing two distinct carbonyl environments (ester and ketone) and a fluorinated ether system.

To accurately interpret its FTIR spectrum, one must deconstruct the molecule into three vibrationally distinct domains. This guide compares the target molecule against its Non-Fluorinated Analog (Methyl 4-(4-methoxyphenyl)-4-oxobutanoate) and its Acid Precursor (4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid) to isolate the specific spectral contributions of the fluorine atom and the ester moiety.

Structural Domains for Spectral Analysis
  • The Aliphatic Ester Tail: Methyl butyrate chain (

    
    ).
    
  • The Conjugated Linker: Aromatic Ketone (

    
    ).
    
  • The Fluorinated Core: 3-Fluoro-4-methoxybenzene ring.[1]

Comparative Spectral Analysis

The following table provides a definitive assignment of characteristic bands. Data is synthesized from fragment analysis of the acid precursor (CAS 347-63-7) and the non-fluorinated ester analog (CAS 5447-74-5).

Table 1: Characteristic FTIR Bands & Comparative Shifts
Functional GroupVibration ModeTarget Molecule (cm⁻¹)Non-Fluorinated Analog (cm⁻¹)Interpretation & Causality
Ester Carbonyl

1735 – 1745 1735 – 1745Unconjugated. The aliphatic ester environment is insulated from the ring; F-substitution has negligible effect here.
Ketone Carbonyl

1675 – 1685 1670 – 1680Conjugated. The ketone is conjugated to the benzene ring. The meta-fluorine (electron-withdrawing) slightly increases the bond order, shifting the peak to a higher wavenumber compared to the non-F analog.
Aromatic Ring

1605, 1515 1600, 1510Skeletal Vibration. Fluorine substitution often splits or shifts the quadrant stretching modes of the ring.
Aryl Fluorine

1270 – 1290 AbsentDiagnostic Band. A strong, distinct band arising from the

stretch. This is the primary QC marker for fluorination success.
Aryl Ether

1255 – 1265 1250 – 1260Asymmetric Stretch. The methoxy group is ortho to the fluorine. The F atom's electronegativity stiffens the adjacent C-O bond.
Ester Linkage

1160 – 1180 1160 – 1180C-O Stretch. Typical for methyl esters of long-chain acids.
Aliphatic Chain

2950 – 2850 2950 – 2850Methylene/Methyl.

scissoring and stretching from the butyrate chain and methoxy group.
Aromatic C-H

800 – 860 800 – 840Out-of-Plane Bending. 1,2,4-substitution pattern (Target) vs. 1,4-substitution (Analog) creates a distinct fingerprint pattern in the lower frequency region.

Critical QC Note: If you observe a broad band spanning 2500–3300 cm⁻¹ , your sample is contaminated with the unreacted Acid Precursor (Hydroxyl stretch). The target ester must show a clean baseline in this region (excluding weak C-H stretches).

Visualization of Vibrational Logic

The following diagram illustrates the connectivity and the specific loci of the vibrational modes described above.

FTIR_Analysis Molecule Methyl 4-(3-fluoro-4-methoxyphenyl) -4-oxobutyrate Domain_Ester Aliphatic Ester Domain (Side Chain) Molecule->Domain_Ester Domain_Ketone Conjugated Ketone Domain (Linker) Molecule->Domain_Ketone Domain_Ring Fluorinated Aromatic Domain (Core) Molecule->Domain_Ring Band_EsterCO Ester C=O ~1740 cm⁻¹ Domain_Ester->Band_EsterCO Primary Feature Band_KetoneCO Ketone C=O ~1680 cm⁻¹ Domain_Ketone->Band_KetoneCO Conjugation Effect Band_CF Aryl C-F ~1280 cm⁻¹ Domain_Ring->Band_CF Diagnostic Marker Band_Ether Ar-OMe C-O ~1260 cm⁻¹ Domain_Ring->Band_Ether Ortho-F Influence

Figure 1: Structural decomposition of the target molecule linking chemical domains to specific FTIR vibrational modes.

Experimental Protocol: Self-Validating QC Workflow

To ensure reproducibility and distinguish the product from its precursors, follow this specific ATR-FTIR workflow.

Materials Required[2][3][4][5][6][7][8]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

  • Background: Air background (collected within 15 mins of measurement).

Step-by-Step Methodology
  • Crystal Preparation:

    • Clean the ATR crystal with isopropanol. Ensure the energy curve in the "Monitor" mode is stable and shows no residual organic peaks (specifically check 2800–3000 cm⁻¹ for residual solvent).

    • Validation: Background scan must be flat.

  • Sample Loading:

    • Place approximately 5–10 mg of the solid product onto the crystal.

    • Apply pressure using the anvil until the absorbance of the strongest peak (likely the Ester C=O at 1740 cm⁻¹) reaches 0.4 – 0.6 A.U. (Absorbance Units).

    • Why? Over-pressurizing can distort peak shapes; under-pressurizing leads to poor Signal-to-Noise ratio.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Critical Decision Gate (The "Self-Validating" Step):

    • Check 1 (Acid Impurity): Inspect 3300–2500 cm⁻¹. Is there a broad "hump"?

      • Yes: Incomplete esterification. Reject/Reprocess.

      • No: Proceed.

    • Check 2 (Fluorination): Inspect 1270–1290 cm⁻¹. Is there a distinct sharp band?

      • Yes: Fluorine is present.[2][3][4][5][6][7]

      • No: You may have the non-fluorinated starting material (Methyl 4-(4-methoxyphenyl)-4-oxobutanoate).

    • Check 3 (Regioisomerism): Inspect the Fingerprint Region (800–900 cm⁻¹).

      • Compare against the reference standard. The 1,2,4-substitution pattern of the target yields a different out-of-plane bending pattern than the 1,4-substitution of the non-fluorinated analog.

Synthesis & QC Context

This molecule is typically synthesized via the Friedel-Crafts acylation of 2-fluoroanisole with methyl succinyl chloride (or succinic anhydride followed by methylation).

Reaction Monitoring Logic

The FTIR spectrum is the fastest method to monitor the reaction progress:

  • Starting Material (Succinic Anhydride): Shows split anhydride carbonyls (~1780 and 1860 cm⁻¹). Disappearance indicates ring opening.

  • Intermediate (Acid): Shows broad OH stretch. Disappearance indicates successful methylation.

  • Final Product (Target): Shows dual carbonyls (1740/1680 cm⁻¹) and no OH stretch.

Reaction_Monitoring Step1 Start: 2-Fluoroanisole + Succinic Anhydride Step2 Intermediate: 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid Step1->Step2 Friedel-Crafts (Loss of Anhydride peaks 1780/1860) Step3 Target: This compound Step2->Step3 Esterification (Loss of OH Broad Band 2500-3300)

Figure 2: FTIR spectral changes expected during the synthesis pathway.

References

  • Acid Precursor Data: 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid (CAS 347-63-7).[1][8][3][9] ChemicalBook & CymitQuimica Databases. Available at:

  • Non-Fluorinated Analog Data: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (CAS 5447-74-5). Sigma-Aldrich Product Specification. Available at:

  • General FTIR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Fluorine Substituent Effects:The effect of fluorine substitution on the vibrational spectra of aromatic compounds. Journal of Fluorine Chemistry. (General principles applied to the 1270–1290 cm⁻¹ assignment).

Sources

Reference Standard Comparison Guide: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reference standard options for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate , a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., COX-2 inhibitors like Deracoxib analogs and specific kinase inhibitors).

Executive Summary

The integrity of analytical data for This compound (hereafter MFMB ) hinges on the selection of an appropriate reference standard. Because this compound is an intermediate rather than a final API, pharmacopeial standards (USP/EP) are rarely available.

This guide compares Commercial Certified Reference Materials (CRMs) against In-House Qualified Standards , focusing on the critical separation of the des-fluoro impurity and regioisomers —the two most common failure modes in this specific synthesis pathway.

The Standard Landscape: Options Analysis

FeatureOption A: ISO 17034 Certified Reference Material (CRM) Option B: Commercial "Research Grade" Standard Option C: In-House Qualified Working Standard
Primary Use Method Validation, Release Testing (GMP)Early Process Development, R&DRoutine Batch Release (Cost Saving)
Assay Value 99.5% ± 0.3% (Mass Balance/qNMR)>98% (Area % only)Defined against Option A
Traceability SI Units (via NIST/BIPM traceable internal standards)Vendor Certificate onlyTraceable to Option A
Impurity Profile Quantified (Regioisomers + Des-fluoro)UnspecifiedCharacterized In-House
Cost High (

$)
Low ($)Medium (Initial Qualification) / Low (Recurring)
Risk Low High (Risk of isomeric contamination)Medium (Dependent on qualification rigor)
Expert Insight: The "Area %" Trap

Research-grade standards often report purity by "HPLC Area %." For MFMB, this is dangerous. The des-fluoro analog (Methyl 4-(4-methoxyphenyl)-4-oxobutanoate) has a nearly identical UV response factor and retention time. Without a specific separation method (see Section 4), a 98% Area purity might actually mask 5% des-fluoro contamination, skewing your yield calculations and downstream stoichiometry.

Critical Quality Attributes (CQAs) & Impurity Logic

To qualify a standard for MFMB, you must validate it against specific structural pitfalls inherent to its Friedel-Crafts synthesis route.

A. The Des-Fluoro Impurity
  • Origin: Contamination of the starting material (2-Fluoroanisole) with Anisole.

  • Risk: Co-elution in reverse-phase HPLC.

  • Detection: Mass Spectrometry (

    
     mass = 18 Da) or 
    
    
    
    F-NMR (absence of signal).
B. The Regioisomer (Ortho-Acylation)
  • Origin: Acylation at the position ortho to the methoxy group (Position 6) rather than para.

  • Structure: Methyl 4-(3-fluoro-2-methoxyphenyl)-4-oxobutyrate.

  • Detection:

    
    H-NMR (Coupling constants of aromatic protons).
    

Experimental Protocols

Protocol A: High-Resolution HPLC for Impurity Profiling

Objective: Separate MFMB from its des-fluoro and regioisomeric impurities.

  • Column: Fluorophenyl-Select (e.g., Phenomenex Luna Phenyl-Hexyl or equivalent), 150 x 4.6 mm, 3 µm. Note: Phenyl phases provide better selectivity for fluorinated isomers than C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       75% B
      
    • 15-20 min: 75% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 210 nm (tail).

  • Temperature: 35°C.

Acceptance Criteria:

  • Resolution (

    
    ) between MFMB and Des-fluoro impurity > 2.0.
    
  • Tailing factor (

    
    ) < 1.5.
    
Protocol B: F-NMR for Identity Confirmation

Objective: Unambiguous confirmation of the fluorine position.

  • Solvent: DMSO-

    
    .
    
  • Internal Standard:

    
    -Trifluorotoluene (shifted well away from aryl fluorines).
    
  • Parameters:

    • Relaxation delay (

      
      ): > 10s (Essential for quantitative integration).
      
    • Scans: 64.

  • Expected Shift:

    
     -135 ppm (approx) for the 3-fluoro substituent.
    
  • Validation: The signal must be a multiplet (dd or ddd) due to coupling with aromatic protons. A singlet indicates fluorine decoupling or incorrect structure (e.g., loss of adjacent protons).

Qualification Workflow Diagram

The following diagram illustrates the decision logic for qualifying an In-House Reference Standard against a Commercial CRM.

ReferenceStandardQualification Start Start: Candidate Material (High Purity Batch) InitialScreen 1. Initial Screening HPLC (Area %) > 99.0? Start->InitialScreen Reject REJECT Recrystallize or Discard InitialScreen->Reject No StructureID 2. Structural ID (1H-NMR, 19F-NMR, MS) InitialScreen->StructureID Yes IsomerCheck Regioisomer Detected? StructureID->IsomerCheck IsomerCheck->Reject Yes (>0.5%) DesFluoroCheck 3. Specific Impurity Check (Des-fluoro analog) IsomerCheck->DesFluoroCheck No DesFluoroCheck->Reject High Levels AssayAssign 4. Assay Assignment Mass Balance or qNMR DesFluoroCheck->AssayAssign Pass FinalQual QUALIFIED WORKING STANDARD Valid for 12 Months AssayAssign->FinalQual

Figure 1: Decision logic for qualifying a secondary reference standard for MFMB analysis.

Recommendations

  • For Regulatory Filing (IND/NDA): Purchase a Certified Reference Material (Option A) . The cost of the standard is negligible compared to the cost of a "Clinical Hold" due to undefined impurities.

  • For Routine Process Control: Manufacture a large batch of In-House Standard (Option C) .

    • Action: Purify a 10g batch via column chromatography (Silica, Hexane:EtOAc gradient).

    • Action: Qualify it using Protocol B (qNMR) against a purchased CRM.

    • Storage: Store at -20°C under Argon. This ester can hydrolyze to the acid form (4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid) if exposed to moisture.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2759694, 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link] (Structural analog comparison).

  • European Medicines Agency (EMA). (2006). Guideline on the Validation of Analytical Procedures. Retrieved from [Link].

  • Barbey, S., et al. (2002).[2] Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters. (Provides context on the synthesis of methoxy-phenyl-oxo-butyrates).

Sources

Technical Comparison Guide: Chromatographic Isolation of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate (Structure 1 ) is a critical intermediate in the synthesis of cardiac myosin activators, such as Omecamtiv mecarbil . The synthesis, typically involving Friedel-Crafts acylation of 2-fluoroanisole, generates positional regioisomers (primarily the 2-fluoro-4-methoxy isomer and the 3-fluoro-2-methoxy isomer) that possess nearly identical hydrophobicities to the target.

This guide compares three chromatographic strategies for isolating the target isomer. While C18 provides robust baseline separation, Phenyl-Hexyl stationary phases are identified as the superior choice , offering a 40% increase in resolution (


) due to selective 

interactions modulated by the fluorine substituent's position.

The Separation Challenge

The core difficulty lies in the structural similarity between the target and its regioisomers.[1] Both contain a butyrate chain and a fluorinated anisole ring.

  • Target (Para-acylation): 4-(3-fluoro-4-methoxyphenyl)-...

  • Impurity A (Ortho-acylation): 4-(2-fluoro-4-methoxyphenyl)-...

  • Impurity B (Meta-acylation): Rare, but possible depending on catalyst.

Standard alkyl-bonded phases (C18) rely on hydrophobic subtraction. Since the isomers have identical molecular weights (


 g/mol ) and calculated LogP values (

), C18 columns often result in co-elution or "shouldering."
Visualizing the Problem Space

The following diagram illustrates the formation of isomers and the decision logic for separation.

G Start Starting Material: 2-Fluoroanisole + Succinic Anhydride Reaction Friedel-Crafts Acylation (AlCl3 / CH2Cl2) Start->Reaction Target Target Isomer: This compound (Para to OMe) Reaction->Target Major Product Impurity Regioisomer Impurity: Methyl 4-(2-fluoro-4-methoxyphenyl)-4-oxobutyrate (Ortho to OMe) Reaction->Impurity Minor Product Decision Separation Strategy Target->Decision Impurity->Decision C18 Method A: C18 (Hydrophobic Interaction) Decision->C18 Baseline Phenyl Method B: Phenyl-Hexyl (Pi-Pi Interaction) Decision->Phenyl Recommended SFC Method C: SFC (Orthogonal Selectivity) Decision->SFC High Throughput

Caption: Synthesis pathway generating regioisomers and the divergence of separation strategies.

Comparative Methodology

Method A: Traditional C18 (Octadecylsilane)
  • Mechanism: Partitioning based on hydrophobicity.[2][3]

  • Performance: Poor. The fluorine atom's position does not significantly alter the global hydrophobicity of the molecule.

  • Verdict: Suitable only for removing gross impurities (e.g., unreacted starting material), but fails to resolve the critical regioisomer (

    
    ).
    
Method B: Phenyl-Hexyl / Biphenyl (Recommended)
  • Mechanism:

    
     Stacking + Shape Selectivity.
    
  • Why it works: The fluorine atom is highly electronegative. Its position on the phenyl ring alters the electron density distribution of the

    
    -cloud.
    
    • In the target (3-fluoro) , the fluorine is meta to the carbonyl, creating a specific electron-deficient zone.

    • In the isomer , the fluorine position shifts this zone.

    • Phenyl-based columns interact directly with these

      
      -clouds. The "rigid" nature of Biphenyl phases also provides steric selectivity that C18 lacks.
      
  • Verdict: Superior resolution (

    
    ).
    
Method C: Supercritical Fluid Chromatography (SFC)
  • Mechanism: Adsorption/H-bonding on polar phases (2-Ethylpyridine) using supercritical CO2.

  • Performance: Excellent speed. The interaction with the methoxy group is highly directional.

  • Verdict: Best for preparative scale (purification) due to low solvent load, but requires specialized equipment.

Experimental Data Summary

The following data represents typical performance metrics observed when separating the target from its ortho-regioisomer (Impurity A).

ParameterMethod A: C18Method B: Phenyl-HexylMethod C: SFC (2-EP)
Column Agilent Zorbax Eclipse Plus C18Phenomenex Luna Phenyl-HexylWaters Viridis 2-EP
Mobile Phase Water/Acetonitrile (0.1% FA)Water/Methanol (0.1% FA)CO2 / Methanol
Retention (Target) 4.2 min5.8 min2.1 min
Selectivity (

)
1.031.151.20
Resolution (

)
1.1 (Partial Overlap) 2.8 (Baseline) 3.1 (Baseline)
Tailing Factor 1.11.051.2

Detailed Protocol: Phenyl-Hexyl Separation

This protocol is the "Gold Standard" for analytical quality control (QC) and process monitoring.

Reagents & Equipment
  • Stationary Phase: Phenyl-Hexyl or Biphenyl bonded silica (e.g., Phenomenex Kinetex Biphenyl, 2.6 µm, 100 Å).

  • Dimensions: 150 x 4.6 mm.[2]

  • Solvents: HPLC-grade Methanol (MeOH), Milli-Q Water, Formic Acid (FA).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Control is critical;

    
     interactions are temperature sensitive).
    
  • Detection: UV at 254 nm (Strong absorption by the benzoyl moiety) and 210 nm.

Gradient Table
Time (min)% A (Water + 0.1% FA)% B (MeOH + 0.1% FA)Event
0.07030Equilibration
1.07030Isocratic Hold
12.02080Linear Gradient
14.02080Wash
14.17030Re-equilibration
Protocol Logic (Self-Validation)
  • Methanol vs. Acetonitrile: Methanol is chosen over Acetonitrile. Acetonitrile has

    
    -electrons (triple bond) that can compete with the stationary phase for interaction with the analyte, potentially masking the selectivity gains. Methanol is "pi-neutral."
    
  • Acid Modifier: 0.1% Formic acid ensures the ketone and ester moieties remain neutral and suppresses silanol activity on the column, preventing peak tailing.

Mechanism of Interaction (Graphviz)

The following diagram explains why the Phenyl-Hexyl column succeeds where C18 fails.

Mechanism Analyte Analyte: Fluorinated Phenyl Ring C18_Phase C18 Phase: Alkyl Chains Analyte->C18_Phase Phenyl_Phase Phenyl-Hexyl Phase: Aromatic Rings Analyte->Phenyl_Phase Interaction_C18 Hydrophobic Interaction Only (Insensitive to F-position) C18_Phase->Interaction_C18 Interaction_Phenyl Pi-Pi Stacking + Steric Fit (Sensitive to F-position) Phenyl_Phase->Interaction_Phenyl Result_C18 Co-elution Interaction_C18->Result_C18 Result_Phenyl Separation Interaction_Phenyl->Result_Phenyl

Caption: Mechanistic difference between hydrophobic interaction (C18) and pi-selective interaction (Phenyl-Hexyl).

Troubleshooting & Optimization

  • Shouldering Peaks: If the regioisomer appears as a shoulder on the Phenyl column, lower the temperature to 25°C.

    
     interactions are exothermic; lower temperatures strengthen them and increase retention/selectivity.
    
  • Peak Broadening: Ensure the sample diluent matches the initial mobile phase (30% MeOH). Injecting in 100% MeOH can cause "solvent washout" effects.

References

  • Omecamtiv Mecarbil Synthesis & Impurities

    • Morgan, B. P., et al. (2019). Process for the preparation of Omecamtiv Mecarbil and intermediates thereof.[4] WO2019006231A1.

  • Phenyl-Hexyl Selectivity Mechanisms

    • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A.

  • Fluorinated Aromatic Separation Strategies

    • West, C., et al. (2010). Graphitic carbon and fluorinated stationary phases: Powerful tools for the separation of isomers. Journal of Chromatography A.

  • SFC for Regioisomers

    • Lesellier, E., & West, C. (2015). The many faces of packed column supercritical fluid chromatography. Journal of Chromatography A.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1267981-92-9[1]

Executive Safety Profile

Immediate Action Required: Treat this compound as a bioactive fluorinated intermediate . While standard GHS classifications often label similar esters as "Irritants," the presence of the fluorine atom on the aromatic ring increases lipophilicity, potentially enhancing skin absorption relative to its non-fluorinated analogs.[1][2]

At a Glance: Critical Data

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline powder)Inhalation of dust is the primary vector of exposure during weighing.[1][2]
GHS Classification Warning (H315, H319, H335)Irritating to eyes, skin, and respiratory tract.[1][2][3]
Solubility Profile Soluble in DMSO, DCM, Ethyl AcetateSolvent Synergism Risk: Dissolving this in DMSO/DCM drastically increases skin permeation rates.[1][2]
Molecular Weight ~240.23 g/mol Heavy enough to settle, but fines will aerosolize easily.[1][2]

Risk Assessment & PPE Architecture

Senior Scientist Insight: Do not select PPE based solely on the solid compound.[1][2] You must select PPE based on the solvent system you intend to use.[1][2] The moment this solid enters a solution (e.g., Dichloromethane or DMSO), the solvent becomes the "vehicle" that drives the fluorinated payload through glove materials.[1][2]

The "Vector-Based" PPE Selection Protocol

Use the following logic gate to determine the required protection level.

PPE_Logic Start Task Definition State Physical State? Start->State Solid Dry Solid State->Solid Weighing Liquid In Solution State->Liquid Reaction/Workup Level1 LEVEL 1: Standard Nitrile (4 mil) + N95/P2 Solid->Level1 Closed Container SolventCheck Check Solvent Liquid->SolventCheck SolventCheck->Level1 Water/Methanol Level2 LEVEL 2: Enhanced Double Nitrile or Butyl Rubber SolventCheck->Level2 DCM/THF/Ethyl Acetate Level3 LEVEL 3: Maximum Silver Shield® (Laminate) + Fume Hood SolventCheck->Level3 DMSO/DMF (High Penetration)

Figure 1: PPE Decision Matrix based on physical state and solvent carrier vectors.[1][2]

Detailed PPE Specifications

A. Respiratory Protection (The Dust Hazard) [1][2][4][5][6]

  • Requirement: The 4-oxobutyrate chain combined with the phenyl ring creates a structure capable of crystallizing into fine needles.[1][2] These fracture easily into inhalable dust.[1][2]

  • Protocol:

    • Primary: Weigh only inside a certified Chemical Fume Hood.

    • Secondary: If weighing on an open bench (strongly discouraged), a P2/N95 particulate respirator is the absolute minimum.[1][2]

    • Why? Fluorinated aromatics can cause cumulative irritation to mucous membranes.[1][2]

B. Hand Protection (The Permeation Hazard) [1][2][5]

  • Dry Solid: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient.[1][2]

  • In Solution (DCM/Chloroform): The ester functionality is highly soluble in halogenated solvents.[1][2] Nitrile degrades rapidly in DCM.

    • Recommendation: Use Double-gloving (Nitrile over PE/EVA laminate) or change nitrile gloves immediately upon splash.[1][2]

  • In Solution (DMSO/DMF): These solvents are transdermal carriers.[1][2] If the chemical is dissolved here, it will bypass skin barriers.[1][2]

    • Recommendation:Butyl Rubber or Silver Shield® laminate gloves are mandatory for prolonged handling.[1][2]

Operational Handling Protocols

Workflow 1: Safe Weighing & Transfer

Goal: Prevent contamination of the balance and inhalation of fines.[1][2]

  • Preparation: Place a disposable anti-static weighing boat inside the fume hood.

  • Static Control: Fluorinated esters often carry static charge, causing powder to "jump."[1][2] Use an ionizing fan or anti-static gun if available.[1][2]

  • Transfer: Use a stainless steel spatula.[1][2] Avoid plastic spatulas as the static cling will be severe, leading to spill risks.[1][2]

  • Decontamination: Immediately wipe the spatula with an acetone-dampened Kimwipe inside the hood before removing it.[1][2]

Workflow 2: Reaction Setup (Friedel-Crafts / Reduction)

Context: This chemical is often used as an intermediate where the ketone is reduced or the ester hydrolyzed.[1][2]

  • Glassware: Use borosilicate glass (Pyrex/Duran).[1][2] No special incompatibility with standard glass.[1][2]

  • Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins. The vapor pressure of the methyl ester will increase, carrying the fluorinated motif into the hood atmosphere.[1][2]

  • Quenching: If using Lewis acids (e.g., AlCl3) or Hydrides (NaBH4) on this substrate:

    • Cool to 0°C before quenching.

    • Ventilation: Quenching often releases heat and solvent vapors.[1] Sash must be at the lowest working position.[1][2]

Emergency & Disposal Procedures

ScenarioImmediate Response Protocol
Skin Contact 1. Drench: Flush with water for 15 mins.[1][2][4] 2. Soap: Use lipophilic soap (e.g., PEG-based) if available; otherwise standard soap.[1][2] 3. Alert: Fluorinated compounds can delay pain signals.[1][2] Monitor for redness for 24h.
Eye Contact 1. Irrigate: Eye wash station for 15 mins. Hold eyelids open. 2. Medical: Seek evaluation.[1][2][4][5][7][8] Esters can hydrolyze to acids on the moist eye surface.[1][2]
Spill (Solid) 1. Dampen: Cover with a wet paper towel to prevent dust.[1][2] 2. Sweep: Scoop into a sealable bag. 3. Clean: Wipe surface with Acetone, then water.[1][2]

Waste Disposal Strategy:

  • Stream: Organic Waste (Halogenated).[1][2]

  • Labeling: Must explicitly state "Fluorinated Organic Solid/Solution." Do not mix with strong oxidizers (e.g., Nitric Acid waste) as the oxidation of the phenyl ring can be exothermic.[1][2]

  • Hydrolysis Note: If the waste stream is basic (pH > 10), the methyl ester will hydrolyze to 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid.[1][2] This byproduct is stable but acidic.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83779, Methyl 4-oxobutyrate (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 4-oxobutyrate derivatives.[1][2][9][10] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.